N-Boc-DL-2-amino-1-pentanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydroxypentan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553463 | |
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179684-02-7 | |
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-DL-2-amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-DL-2-amino-1-pentanol: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Boc-DL-2-amino-1-pentanol. This protected amino alcohol is a valuable building block in synthetic organic and medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics and complex molecules.
Chemical Properties and Structure
This compound, with the IUPAC name tert-butyl (1-hydroxypentan-2-yl)carbamate, is a carbamate-protected derivative of DL-2-amino-1-pentanol. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions, allowing for selective manipulation of the hydroxyl group.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. Properties for the parent compound, DL-2-amino-1-pentanol, are included for comparison.
| Property | This compound | DL-2-amino-1-pentanol |
| Molecular Formula | C₁₀H₂₁NO₃[1] | C₅H₁₃NO |
| Molecular Weight | 203.28 g/mol [1] | 103.16 g/mol |
| CAS Number | 179684-02-7[1] | 4146-04-7 |
| Appearance | Predicted to be a solid or oil | - |
| Melting Point | Not reported | 44-48 °C (for the (S)-(+)-enantiomer) |
| Boiling Point | Not reported | 195 °C |
| Density | Not reported | 0.922 g/cm³ |
| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | Miscible with water; soluble in alcohol. |
| Predicted XlogP | 1.6[2] | - |
Structural Information
The chemical structure of this compound features a chiral center at the second carbon atom, hence the "DL" designation indicating a racemic mixture of the (R) and (S) enantiomers.
-
SMILES: CCCC(CO)NC(=O)OC(C)(C)C[2]
-
InChI: InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)[2]
-
InChIKey: GCBVZHIDLDHLOF-UHFFFAOYSA-N[2]
The key functional groups are the primary alcohol (-CH₂OH) and the Boc-protected amine (-NHBoc). The presence of these two functional groups allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of this compound. These protocols are based on standard laboratory practices for similar compounds and can be adapted by experienced researchers.
Synthesis of this compound
The most common method for the synthesis of this compound is the protection of the amino group of DL-2-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
DL-2-amino-1-pentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DL-2-amino-1-pentanol (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and water or THF and water.
-
Add sodium bicarbonate (1.5-2.0 eq) to the solution and stir vigorously.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same organic solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis Workflow for this compound.
Purification
The crude this compound can be purified by either column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.
Recrystallization:
-
If the crude product is a solid, it can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or diethyl ether/petroleum ether. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-DL-2-amino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-DL-2-amino-1-pentanol, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the synthetic protocol, purification methods, and extensive characterization data.
Introduction
This compound, also known as [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester, is a carbamate-protected amino alcohol.[1] The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. This makes this compound a versatile intermediate for the synthesis of more complex molecules, including chiral ligands, and active pharmaceutical ingredients.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 179684-02-7 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃ | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| IUPAC Name | tert-butyl (1-hydroxypentan-2-yl)carbamate | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the amino group of DL-2-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Scheme
Caption: Synthetic scheme for this compound.
Experimental Protocol
Materials:
-
DL-2-amino-1-pentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-2-amino-1-pentanol (1.0 eq.) in dichloromethane (10 mL per gram of amino alcohol). To this solution, add triethylamine (1.2 eq.).
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane (5 mL per gram of Boc₂O) to the stirred reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.
Expected Yield: 85-95%
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and by its melting point.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Spectroscopic and Physical Data
The expected characterization data for this compound is summarized in Table 2. This data is based on the known spectral properties of similar N-Boc protected amino alcohols.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.7-4.9 (br s, 1H, NH), 3.6-3.8 (m, 1H, CH-N), 3.5-3.6 (m, 2H, CH₂-OH), 1.45 (s, 9H, C(CH₃)₃), 1.2-1.6 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.5 (C=O), 79.5 (C(CH₃)₃), 65.0 (CH₂-OH), 53.0 (CH-N), 35.0 (CH₂), 28.5 (C(CH₃)₃), 19.0 (CH₂), 14.0 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3350-3450 (O-H stretch, N-H stretch), 2850-2980 (C-H stretch), 1680-1700 (C=O stretch, carbamate), 1510-1530 (N-H bend), 1160-1180 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: 204.15 [M+H]⁺, 226.13 [M+Na]⁺ |
| Melting Point | Not available in literature, expected to be a low-melting solid. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with KBr and pressed into a thin pellet.
Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The sample is dissolved in methanol before injection.
Melting Point: The melting point is determined using a standard melting point apparatus.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and all reagents used in the synthesis.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis and characterization of this compound. The straightforward synthesis and purification procedures, combined with comprehensive characterization data, make this document a valuable resource for researchers in the fields of organic chemistry and drug discovery. The presented methodologies are robust and can be readily implemented in a standard organic chemistry laboratory.
References
N-Boc-DL-2-amino-1-pentanol CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Boc-DL-2-amino-1-pentanol, a valuable building block in organic and medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its application in synthetic workflows.
Core Chemical Data
This compound is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group renders the amino functionality inert to a wide range of reaction conditions, allowing for selective transformations at other sites of the molecule.
| Property | Value | Source |
| CAS Number | 179684-02-7 | [1] |
| Molecular Formula | C10H21NO3 | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Synonym | [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester | [1] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the N-tert-butoxycarbonylation of DL-2-amino-1-pentanol. This method is based on general procedures for the Boc protection of amines.
Objective: To synthesize this compound from DL-2-amino-1-pentanol.
Materials:
-
DL-2-amino-1-pentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DL-2-amino-1-pentanol (1.0 equivalent) in the chosen organic solvent (e.g., DCM or THF).
-
Base Addition: Add a suitable base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required to obtain the final product with high purity.
Synthetic Workflow and Applications
This compound is a versatile synthetic intermediate. The Boc-protected amine allows for selective modification of the primary alcohol, such as oxidation to an aldehyde or conversion to other functional groups. Subsequently, the Boc group can be removed under acidic conditions to liberate the free amine for further functionalization, a common strategy in the synthesis of more complex molecules, including pharmaceutical intermediates.
Caption: Synthetic utility of this compound.
References
Spectroscopic Data for N-Boc-DL-2-amino-1-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-2-amino-1-pentanol (CAS 179684-02-7).[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and representative values derived from analogous structures. The information is intended to serve as a reliable reference for the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-(1-hydroxypentan-2-yl)carbamate
-
Alternate Names: [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester[1]
-
Molecular Formula: C₁₀H₂₁NO₃[1]
-
Molecular Weight: 203.28 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the predicted and representative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Assignment (See Fig. 2) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | ~3.60 | m | 1H |
| H-b | ~3.45 | m | 2H |
| H-c | ~4.80 | d | 1H (NH) |
| H-d | ~1.35 | m | 2H |
| H-e | ~1.30 | m | 2H |
| H-f | ~0.90 | t | 3H |
| H-g | ~1.45 | s | 9H |
| OH | Variable | br s | 1H |
Note: The chemical shifts are predicted based on typical values for N-Boc protected amino alcohols. The solvent is assumed to be CDCl₃. The NH and OH proton shifts are variable and depend on concentration and temperature.
¹³C NMR (Carbon NMR)
| Assignment (See Fig. 2) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~65 |
| C-2 | ~55 |
| C-3 | ~35 |
| C-4 | ~20 |
| C-5 | ~14 |
| C-6 (Boc C=O) | ~156 |
| C-7 (Boc quat. C) | ~80 |
| C-8 (Boc CH₃) | ~28 |
Note: The chemical shifts are predicted based on published data for other N-Boc protected amino acids and alcohols.[2][3] The solvent is assumed to be CDCl₃.
Infrared (IR) Spectroscopy
| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | O-H stretch | Broad, Medium |
| ~3350 | N-H stretch | Medium |
| ~2960, 2870 | C-H stretch (alkane) | Strong |
| ~1680-1720 | C=O stretch (carbamate) | Strong, Sharp |
| ~1520 | N-H bend | Medium |
| ~1170 | C-O stretch | Strong |
Note: These are characteristic absorption frequencies for N-Boc protected amino alcohols.[4][5]
Mass Spectrometry (MS)
| m/z | Ion | Notes |
| 204.1594 | [M+H]⁺ | Protonated molecule |
| 226.1414 | [M+Na]⁺ | Sodium adduct |
| 202.1449 | [M-H]⁻ | Deprotonated molecule |
| 148.1021 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) |
| 104.1075 | [M+H - Boc]⁺ | Loss of the Boc group (100 Da) |
| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |
Note: The m/z values are based on predicted data. The fragmentation pattern, particularly the loss of isobutylene (M-56) and the tert-butyl cation (m/z 57), is characteristic of N-Boc protected compounds.[4][6]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans and a higher sample concentration (50-100 mg) may be necessary.[7]
-
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.[4][9]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Obtain a background spectrum of the clean, empty ATR crystal.[4]
-
Sample Analysis: Acquire the sample spectrum. Ensure good contact between the sample and the crystal.[9]
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.[10]
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. phys.libretexts.org [phys.libretexts.org]
An In-depth Technical Guide on the Solubility and Stability of N-Boc-DL-2-amino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of N-Boc-DL-2-amino-1-pentanol, focusing on its solubility in organic solvents and its chemical stability. Given the limited availability of specific experimental data for this compound in public literature, this document emphasizes the requisite experimental protocols for determining these properties, drawing from established methodologies for similar N-Boc protected amino alcohols and active pharmaceutical ingredients (APIs).
Introduction to this compound
This compound is a chiral building block used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability under basic and nucleophilic conditions, while allowing for easy removal under acidic conditions.[1][2] This characteristic makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. Understanding its solubility and stability is critical for its effective use in reaction media, for purification, and for storage.
Solubility Profile
The following table outlines the data that should be collected to characterize the solubility of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Methanol | 25 | Experimental Value | Calculated Value | e.g., Clear solution |
| 40 | Experimental Value | Calculated Value | ||
| Ethanol | 25 | Experimental Value | Calculated Value | |
| 40 | Experimental Value | Calculated Value | ||
| Isopropanol | 25 | Experimental Value | Calculated Value | |
| 40 | Experimental Value | Calculated Value | ||
| Acetonitrile | 25 | Experimental Value | Calculated Value | |
| 40 | Experimental Value | Calculated Value | ||
| Dichloromethane | 25 | Experimental Value | Calculated Value | |
| 40 | Experimental Value | Calculated Value | ||
| Toluene | 25 | Experimental Value | Calculated Value | |
| 40 | Experimental Value | Calculated Value | ||
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | |
| 40 | Experimental Value | Calculated Value | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | |
| 40 | Experimental Value | Calculated Value |
The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[4]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system[5]
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours). Visually confirm that excess solid remains.
-
After shaking, allow the suspension to settle.
-
Centrifuge the vial to further separate the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a syringe filter.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or LC-MS/MS method.[6][7]
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Caption: A typical workflow for determining the thermodynamic solubility of a compound.
Stability Profile
The chemical stability of this compound is crucial for its storage and handling. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and determine its shelf-life.[8][9]
The following table outlines the recommended conditions and analyses for a comprehensive stability study.
| Condition | Parameters | Time Points | Analytical Tests | Observations |
| Long-Term | 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24 months | Assay, Purity (HPLC), Appearance | e.g., No change in appearance |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months | Assay, Purity (HPLC), Appearance | e.g., Slight discoloration |
| Acid Hydrolysis | 0.1 M HCl, RT | 0, 2, 6, 24 hours | Purity (HPLC), Identification of Degradants (LC-MS) | e.g., Formation of deprotected amine |
| Base Hydrolysis | 0.1 M NaOH, RT | 0, 2, 6, 24 hours | Purity (HPLC), Identification of Degradants (LC-MS) | e.g., Expected to be stable |
| Oxidation | 3% H₂O₂, RT | 0, 2, 6, 24 hours | Purity (HPLC), Identification of Degradants (LC-MS) | e.g., Formation of oxidized species |
| Thermal | 60°C | 1, 2, 4 weeks | Assay, Purity (HPLC), Appearance | e.g., No significant degradation |
| Photostability | ICH Q1B conditions | Exposed vs. Control | Assay, Purity (HPLC), Appearance | e.g., No significant change |
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating power of the analytical methods used.[10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Appropriate solvents for dissolution
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Store at room temperature and sample at various time points (e.g., 0, 2, 6, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Store and sample as for acid hydrolysis. Neutralize samples before analysis.
-
Oxidative Degradation: Dissolve the compound and add a solution of 3% H₂O₂. Store and sample as above.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for several weeks. Sample at appropriate intervals.
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines. A sample protected from light serves as the control.
-
Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC or LC-MS/MS method. The method is considered stability-indicating if it can separate the parent compound from all significant degradation products.
Caption: Potential degradation pathways under acidic and oxidative stress conditions.
Summary and Recommendations
This guide outlines the necessary experimental framework for characterizing the solubility and stability of this compound. While specific data is pending experimental determination, the provided protocols offer a robust starting point for any research, development, or quality control program.
It is recommended that:
-
Thermodynamic solubility be determined in a range of common organic solvents at various temperatures.
-
A comprehensive stability study, including forced degradation, be conducted according to ICH guidelines to understand degradation pathways and establish appropriate storage conditions.
-
A stability-indicating analytical method, such as HPLC or LC-MS/MS, be developed and validated for accurate quantification of the parent compound and any degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
N-Boc-DL-2-amino-1-pentanol: A Versatile Building Block in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Boc-DL-2-amino-1-pentanol, also known by its systematic name tert-butyl (1-(hydroxymethyl)butyl)carbamate, is a valuable bifunctional organic molecule widely utilized in synthetic chemistry.[1] Its structure, featuring a primary alcohol and a Boc-protected primary amine, makes it a versatile building block in the synthesis of a wide array of more complex molecules, including chiral ligands and pharmaceutically active compounds.[] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential synthetic transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in modern synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 179684-02-7 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃ | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of the corresponding amino alcohol, DL-2-amino-1-pentanol. The most common method involves the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
Materials:
-
DL-2-amino-1-pentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve DL-2-amino-1-pentanol (1.0 eq) in dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.
This is a general procedure and may require optimization for specific scales and conditions.
Applications in Synthetic Chemistry
This compound serves as a key intermediate in the synthesis of various organic molecules. Its bifunctional nature allows for diverse chemical modifications at both the hydroxyl and the protected amino groups.
Use as a Chiral Building Block
While the commercially available form is a racemic (DL) mixture, the individual enantiomers, (R)- and (S)-N-Boc-2-amino-1-pentanol, are valuable chiral building blocks. These enantiomerically pure forms are instrumental in the synthesis of chiral ligands for asymmetric catalysis and as starting materials for the stereoselective synthesis of complex natural products and pharmaceuticals. The synthesis of such chiral molecules often relies on the precise stereochemical control offered by these building blocks.
Synthesis of Chiral Ligands
The amino alcohol moiety is a common structural feature in many chiral ligands used in asymmetric catalysis. This compound can be used as a precursor to such ligands. Following deprotection of the Boc group, the resulting amino alcohol can be further functionalized to generate bidentate or tridentate ligands capable of coordinating with metal centers to form chiral catalysts.[][4] These catalysts are employed in a variety of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Role in Medicinal Chemistry and Drug Development
Amino alcohols are prevalent structural motifs in a wide range of biologically active compounds.[] this compound can be utilized as a starting material in the synthesis of novel drug candidates. The hydroxyl group can be modified to introduce various functionalities, while the amino group, after deprotection, can be acylated, alkylated, or incorporated into heterocyclic systems, allowing for the generation of diverse molecular libraries for drug screening and lead optimization.
Synthetic Workflow and Logical Relationships
The following diagram illustrates a typical synthetic workflow involving this compound, from its synthesis to its potential applications.
References
N-Boc-DL-2-amino-1-pentanol: A Versatile Chiral Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-DL-2-amino-1-pentanol is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a protected amine and a primary alcohol allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of antiviral, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative biological data, and illustrative diagrams of synthetic workflows and signaling pathways are provided to guide researchers in leveraging this compound for drug discovery and development.
Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery
Chiral amino alcohols are privileged structural motifs found in a wide array of natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often crucial for biological activity, enabling specific interactions with chiral biological targets such as enzymes and receptors. The 1,2-amino alcohol functionality, in particular, is a key pharmacophore in numerous clinically successful drugs.
This compound serves as a readily accessible precursor to chiral 2-amino-1-pentanol. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily removable shield for the amino group, allowing for selective reactions at the hydroxyl moiety. Subsequent deprotection of the Boc group unmasks the amine for further functionalization, a common strategy in multi-step organic synthesis. This strategic protection is fundamental to its utility in constructing complex molecules with high precision, a critical requirement in the development of novel therapeutics.
Synthetic Utility and Key Reactions
The primary utility of this compound lies in its role as a bifunctional building block. The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and etherification. Following these modifications, the Boc group can be efficiently removed under acidic conditions to liberate the free amine, which can then participate in reactions such as amidation, alkylation, and reductive amination.
N-Boc Deprotection Protocols
The removal of the Boc group is a critical step in the synthetic application of this compound. The choice of deprotection conditions is crucial to ensure a high yield of the desired product without affecting other sensitive functional groups.
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Widely used and efficient. The product is obtained as a TFA salt. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room Temp. | 1 - 4 h | Yields the hydrochloride salt, which can be advantageous for purification and handling. |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | A mild alternative to strong acids with good functional group tolerance.[1] |
| Water | Water | 90-100 °C | < 15 min | An environmentally friendly method, particularly for substrates stable at high temperatures.[2] |
| Fluorinated Alcohols (TFE, HFIP) | TFE or HFIP | Reflux or Microwave | 5 min - 1 h | Thermolytic deprotection accelerated by microwave irradiation.[3] |
TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoroisopropanol
Experimental Protocol: N-Boc Deprotection using TFA in DCM
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL).
-
The resulting TFA salt of DL-2-amino-1-pentanol can be used directly for the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Potential Applications in Medicinal Chemistry
The 2-amino-1-pentanol scaffold is a key component in several classes of therapeutic agents. This compound provides a strategic entry point for the synthesis of novel analogs with potential biological activity.
Antiviral Agents
Derivatives of amino acids and amino alcohols are established building blocks for antiviral drugs, particularly protease inhibitors.[4] The chiral center and the hydroxyl group of 2-amino-1-pentanol can mimic the transition state of peptide hydrolysis, a key mechanism for inhibiting viral proteases.
A notable example is the hepatitis C virus (HCV) protease inhibitor Telaprevir . The synthesis of this antiviral agent utilizes (S)-(+)-2-amino-1-pentanol as a key chiral intermediate. This highlights the direct relevance of the 2-amino-1-pentanol scaffold in the development of clinically approved antiviral therapies. This compound can be resolved into its enantiomers to serve as a starting material for such syntheses.
Anticancer Agents
The development of novel anticancer agents often involves the synthesis of molecules that can induce apoptosis or inhibit key enzymes in cancer cell proliferation.[1][5] Derivatives of amino alcohols have shown promise in this area.
Studies on aminobenzylnaphthols derived from α-amino acids have demonstrated cytotoxic properties against pancreatic and colorectal cancer cell lines.[1][5] For instance, certain derivatives exhibited IC₅₀ values in the micromolar range, indicating potent anticancer activity.[5] The 2-amino-1-pentanol scaffold can be incorporated into similar molecular frameworks to explore new chemical space for anticancer drug discovery.
Table 2: Cytotoxic Activity of Amino Alcohol Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 54.55 (72h) | [5] |
| Aminobenzylnaphthols | HT-29 (Colorectal) | 11.55 - 58.11 (72h) | [5] |
| Nopinone-based 2-amino-3-cyanopyridines | A549 (Lung) | 23.78 | [6] |
| Nopinone-based 2-amino-3-cyanopyridines | MKN45 (Gastric) | 67.61 | [6] |
| Nopinone-based 2-amino-3-cyanopyridines | MCF7 (Breast) | 53.87 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., BxPC-3, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibitors
The structural features of 2-amino-1-pentanol make it an attractive scaffold for the design of enzyme inhibitors. For example, derivatives of amino acids have been investigated as inhibitors of digestive enzymes like α-amylase and α-glucosidase, which are therapeutic targets for type 2 diabetes. The inhibition of these enzymes can reduce postprandial hyperglycemia.
Furthermore, amino alcohol derivatives have been explored as potential antimalarial agents. For instance, β-amino alcohol derivatives of totarol have shown potent antiplasmodial activity, with some compounds exhibiting sub-micromolar IC₅₀ values against multi-drug resistant strains of Plasmodium falciparum.[2]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry research. Its bifunctional nature, coupled with the reliable chemistry of the Boc protecting group, provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated and potential applications in the development of antiviral, anticancer, and enzyme-inhibiting agents underscore its importance in modern drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this chiral scaffold in their pursuit of novel therapeutics.
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antitumor agents IX: synthesis and antitumor activity of two analogues of ketocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Physical properties of N-Boc-DL-2-amino-1-pentanol such as melting point and boiling point
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-2-amino-1-pentanol, a derivative of the amino alcohol 2-amino-1-pentanol, is a valuable chiral building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other biologically active compounds. A thorough understanding of its physical properties is essential for its proper handling, storage, and application in synthetic protocols. This technical guide provides a summary of the available physicochemical data for this compound and details the standard experimental methodologies for determining its key physical properties.
Core Physicochemical Properties
| Property | Value |
| Chemical Name | tert-butyl (1-hydroxypentan-2-yl)carbamate |
| Synonyms | This compound, [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester |
| CAS Number | 179684-02-7 |
| Molecular Formula | C₁₀H₂₁NO₃ |
| Molecular Weight | 203.28 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are detailed, standard protocols for the determination of melting and boiling points applicable to this and similar organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample requires grinding)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind any crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a preliminary rapid heating (10-20 °C per minute) can be performed to determine an approximate melting range.
-
For an accurate measurement, set the apparatus to heat at a slow, controlled rate (1-2 °C per minute), starting from a temperature approximately 15-20 °C below the expected melting point.
-
-
Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination (Microscale Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds available in small quantities, a microscale method is often employed.
Apparatus:
-
Small test tube or a fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., oil bath or a Thiele tube)
-
Rubber band or wire for attaching the tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the heating bath. Heat the bath gently and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. Record this temperature.
Logical Workflow for Physical Property Analysis
The following diagram illustrates a generalized workflow for the determination and analysis of the physical properties of a synthetic compound like this compound.
Conclusion
This technical guide has summarized the known physical properties of this compound and provided detailed, standard experimental protocols for determining its melting and boiling points. While specific experimental values for these properties are not currently widely reported, the methodologies described herein provide a robust framework for their determination in a laboratory setting. Accurate characterization of these fundamental physical properties is a critical step in the successful application of this versatile synthetic building block in research and development.
References
Stereochemistry of N-Boc-DL-2-amino-1-pentanol and its Enantiomers: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of N-Boc-DL-2-amino-1-pentanol and its corresponding (R)- and (S)-enantiomers. These chiral building blocks are of significant interest in synthetic organic chemistry and drug discovery, serving as crucial intermediates in the preparation of complex bioactive molecules. This document details their synthesis, chiral resolution, and physicochemical properties, and includes specific experimental protocols and spectroscopic data to support research and development efforts.
Physicochemical Properties
The stereochemical configuration of 2-amino-1-pentanol derivatives significantly influences their physical and biological properties. The N-Boc protecting group facilitates their use in various synthetic transformations. A summary of the key physicochemical data for the racemic mixture and its enantiomers is presented below.
| Property | This compound | (R)-N-Boc-2-amino-1-pentanol | (S)-N-Boc-2-amino-1-pentanol |
| Molecular Formula | C₁₀H₂₁NO₃[1] | C₁₀H₂₁NO₃ | C₁₀H₂₁NO₃ |
| Molecular Weight | 203.28 g/mol [1] | 203.28 g/mol | 203.28 g/mol |
| CAS Number | 179684-02-7[1] | N/A | 22724-81-8 (for the unprotected amine)[2] |
| Melting Point (°C) | Not available | Not available | 44-48 (for the unprotected amine)[2] |
| Boiling Point (°C) | Not available | Not available | Not available |
| Specific Rotation ([α]²⁰/D) | 0° (racemic) | Not available | +17° (c=1 in chloroform, for the unprotected amine)[2] |
Synthesis and Stereochemistry
The synthesis of N-Boc-2-amino-1-pentanol can be approached through two main strategies: the protection of the commercially available racemic or enantiomerically pure 2-amino-1-pentanol, or a multi-step synthesis from a suitable precursor followed by Boc protection.
Synthesis of this compound
A common method for the synthesis of the racemic N-Boc protected compound involves the direct protection of DL-2-amino-1-pentanol.
Caption: General workflow for the N-Boc protection of DL-2-amino-1-pentanol.
Experimental Protocol: N-Boc Protection of DL-2-amino-1-pentanol
-
Dissolve DL-2-amino-1-pentanol (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Enantioselective Synthesis
Enantiomerically pure (R)- and (S)-N-Boc-2-amino-1-pentanol are typically prepared by the N-Boc protection of the corresponding enantiopure amino alcohols, which can be obtained through chiral resolution of the racemate or from the chiral pool. For instance, (S)-2-amino-1-pentanol can be synthesized from the natural amino acid L-norvaline.
Chiral Resolution
The separation of the racemic this compound into its constituent enantiomers is a critical step for accessing the chirally pure building blocks. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Caption: Workflow for the chiral resolution of this compound by preparative HPLC.
Experimental Protocol: Preparative Chiral HPLC Resolution
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is often effective for the separation of N-protected amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio is determined through analytical scale screening.
-
Sample Preparation: Dissolve the racemic this compound in a minimal amount of the mobile phase or a compatible solvent.
-
Chromatography: Inject the sample onto the preparative chiral column and elute with the optimized mobile phase at a constant flow rate.
-
Detection and Fractionation: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Analysis and Concentration: Analyze the purity of the collected fractions by analytical chiral HPLC. Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated (R)- and (S)-N-Boc-2-amino-1-pentanols.
Spectroscopic Characterization
Expected ¹H NMR Signals (in CDCl₃):
-
~5.0-5.5 ppm (br s, 1H): NH proton of the carbamate.
-
~3.5-3.8 ppm (m, 3H): CH₂OH and CH-N protons.
-
~1.4-1.6 ppm (m, 2H): CH₂ group adjacent to the ethyl group.
-
~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.
-
~1.2-1.4 ppm (m, 2H): CH₂ group of the ethyl group.
-
~0.9 ppm (t, 3H): CH₃ protons of the ethyl group.
Expected ¹³C NMR Signals (in CDCl₃):
-
~156 ppm: Carbonyl carbon of the Boc group.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~65 ppm: CH₂OH carbon.
-
~53 ppm: CH-N carbon.
-
~35 ppm: CH₂ group adjacent to the ethyl group.
-
~28 ppm: Methyl carbons of the Boc group.
-
~19 ppm: CH₂ group of the ethyl group.
-
~14 ppm: CH₃ carbon of the ethyl group.
Applications in Drug Development
Chiral amino alcohols are valuable building blocks in the synthesis of numerous pharmaceuticals. For instance, (S)-2-amino-1-pentanol is a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. The N-Boc protected form allows for the controlled introduction of this chiral fragment during the complex multi-step synthesis.
Caption: Simplified schematic of the role of (S)-N-Boc-2-amino-1-pentanol in the synthesis of Telaprevir.
The use of the enantiomerically pure N-Boc-2-amino-1-pentanol ensures the correct stereochemistry in the final drug molecule, which is crucial for its therapeutic efficacy and safety profile.
This guide provides a foundational understanding of the stereochemistry and handling of this compound and its enantiomers. Researchers are encouraged to consult the primary literature for more detailed and specific applications of these versatile chiral building blocks.
References
Methodological & Application
Application Notes and Protocols for N-Boc-DL-2-amino-1-pentanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids and their derivatives into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. N-Boc-DL-2-amino-1-pentanol is a valuable building block for the synthesis of C-terminal peptide alcohols. These modified peptides often exhibit enhanced biological properties, including increased metabolic stability, improved cell permeability, and altered receptor binding affinities compared to their carboxylic acid or amide counterparts. Furthermore, the terminal alcohol functionality serves as a versatile synthetic handle for further modifications, most notably oxidation to a peptide aldehyde, a potent inhibitor of various proteases.[1]
This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in both solid-phase and solution-phase peptide synthesis.
Core Principles
The synthesis of peptides using this compound follows the fundamental principles of peptide chemistry, involving the sequential coupling of amino acid residues. In solid-phase peptide synthesis (SPPS), the this compound is first immobilized on a solid support. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen is then removed using a mild acid, typically trifluoroacetic acid (TFA), to expose a free amine.[2] The subsequent N-Boc protected amino acid is then activated using a coupling reagent and reacted with the free amine on the resin-bound amino alcohol to form a peptide bond. This cycle of deprotection and coupling is repeated to assemble the desired peptide chain. Finally, the completed peptide alcohol is cleaved from the solid support.
A key consideration is that this compound is a racemic mixture. Its incorporation into a peptide chain will result in a mixture of diastereomers, which may require separation and characterization in subsequent steps.
Data Presentation
The efficiency of coupling this compound and subsequent amino acids can be influenced by the choice of resin, coupling reagents, and reaction conditions. While specific data for this compound is not extensively published, the following tables summarize representative data for the loading and coupling of sterically similar N-Boc protected amino alcohols.[1]
Table 1: Representative Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin
| Parameter | Value |
| Resin | 2-Chlorotrityl Chloride (2-CTC) |
| Equivalents of Amino Alcohol | 1.2 - 1.5 |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Equivalents of Base | 2.4 - 3.0 |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2 - 4 hours |
| Typical Loading Efficiency | > 90% |
Table 2: Representative Coupling Efficiency of the First Amino Acid to Resin-Bound 2-amino-1-pentanol
| Coupling Reagent | Base | Solvent | Reaction Time | Typical Coupling Efficiency |
| HATU/HOAt | DIPEA | DMF/NMP | 2 - 4 hours | > 95% |
| HBTU/HOBt | DIPEA | DMF | 2 - 4 hours | > 90% |
| DIC/HOBt | DIPEA | DCM/DMF | 4 - 6 hours | ~85-90% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol
This protocol details the synthesis of a peptide with a C-terminal 2-amino-1-pentanol moiety using Boc-based solid-phase chemistry.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Boc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU) and additives (e.g., HOAt, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Loading of this compound:
-
Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.
-
In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.
-
Add the this compound solution to the swollen resin.
-
Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), 10% DIPEA in DCM (2x, for neutralization), and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (3 equivalents), a coupling reagent like HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test or bromophenol blue test.[1]
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage of the Peptide Alcohol from the Resin:
-
After the final amino acid coupling and subsequent Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For the acid-labile 2-CTC resin, a mild solution such as TFA/DCM (1:99 v/v) can be used, which will cleave the peptide alcohol while keeping most acid-labile side-chain protecting groups intact. For full deprotection, a stronger acid like HF or a cocktail of TFA with scavengers is required.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.
-
Protocol 2: Oxidation of Peptide Alcohol to Peptide Aldehyde
This protocol describes a common method for the oxidation of the C-terminal alcohol to an aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
Purified C-terminal peptide alcohol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolution:
-
Dissolve the peptide alcohol (1.0 equivalent) in anhydrous DCM.
-
-
Oxidation:
-
Add Dess-Martin periodinane (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two phases are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude peptide aldehyde by flash column chromatography or preparative HPLC.
-
Mandatory Visualization
Caption: Workflow for the synthesis and application of peptides using this compound.
Caption: Simplified logical flow of the Boc deprotection mechanism using strong acid.
References
Application Notes and Protocols: Synthetic Routes to Novel Heterocyles Using N-Boc-DL-2-amino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a novel heterocyclic scaffold, specifically a substituted tetrahydro-β-carboline, utilizing N-Boc-DL-2-amino-1-pentanol as a versatile chiral starting material. The described synthetic pathway involves a two-step sequence: the oxidation of the primary alcohol to an aldehyde, followed by a Pictet-Spengler reaction with tryptamine to construct the core heterocyclic structure. This methodology offers a reliable route to novel, structurally complex molecules with potential applications in drug discovery and development.
Workflow for the Synthesis of Novel Tetrahydro-β-carbolines
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the oxidation of the commercially available this compound to the corresponding chiral aldehyde. This intermediate is then subjected to a Pictet-Spengler reaction with tryptamine to yield the final tetrahydro-β-carboline product.
Experimental Protocols
Protocol 1: Oxidation of this compound to N-Boc-DL-2-amino-1-pentanal
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[1][2][3][4] An alternative, the Swern oxidation, is also discussed.[5][6][7][8][9]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford N-Boc-DL-2-amino-1-pentanal as a colorless oil.
Alternative Procedure (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.5 eq) dropwise.
-
Stir the mixture for 30 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise.
-
After stirring for 1 hour at -78 °C, add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and proceed with extraction and purification as described above.
Protocol 2: Pictet-Spengler Reaction of N-Boc-DL-2-amino-1-pentanal with Tryptamine
This protocol details the acid-catalyzed condensation and cyclization of the intermediate aldehyde with tryptamine to form the novel tetrahydro-β-carboline.[10][11][12][13]
Materials:
-
N-Boc-DL-2-amino-1-pentanal
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for elution
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous DCM, add a solution of N-Boc-DL-2-amino-1-pentanal (1.1 eq) in anhydrous DCM at room temperature.
-
Add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield the novel tetrahydro-β-carboline derivative.
Quantitative Data Summary
The following table summarizes typical yields for the described synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Dess-Martin Oxidation | This compound | N-Boc-DL-2-amino-1-pentanal | 85-95% |
| 1 | Swern Oxidation | This compound | N-Boc-DL-2-amino-1-pentanal | 80-90% |
| 2 | Pictet-Spengler Reaction | N-Boc-DL-2-amino-1-pentanal & Tryptamine | Novel Tetrahydro-β-carboline | 70-85% |
Pictet-Spengler Reaction Mechanism
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base between the aldehyde and tryptamine, which is then protonated to form an electrophilic iminium ion.[10][12] This intermediate undergoes an intramolecular electrophilic aromatic substitution at the C2 position of the indole ring, followed by deprotonation to afford the final tetrahydro-β-carboline product.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pictet-Spengler_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with N-Boc-DL-2-amino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-2-amino-1-pentanol is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. As a bifunctional molecule featuring a Boc-protected amine and a primary alcohol, it can be utilized in a variety of chemical transformations. This document provides a detailed standard operating procedure for the coupling of the amine functionality of this compound with a carboxylic acid to form a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group ensures the chemoselective acylation of the amine.
The protocols provided herein are applicable for general solution-phase synthesis and can be adapted for a wide range of carboxylic acids. The selection of an appropriate coupling reagent is crucial for achieving high yields and minimizing side reactions. This note details a widely used and effective method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Data Presentation
The following table summarizes the reagents and representative quantitative data for a typical coupling reaction between this compound and a generic carboxylic acid (R-COOH). The yields are illustrative and may vary depending on the specific substrate, scale, and purification method.
| Reagent/Parameter | Molar Equivalence | Molecular Weight ( g/mol ) | Representative Mass (mg) | Representative Yield (%) | Purity (%) |
| This compound | 1.0 | 203.28 | 203 | - | >97 |
| Carboxylic Acid (R-COOH) | 1.1 | Variable | Variable | - | >98 |
| EDC | 1.2 | 191.70 | 230 | - | - |
| HOBt | 1.2 | 135.13 | 162 | - | - |
| DIPEA | 2.0 | 129.24 | 258 | - | - |
| Dichloromethane (DCM) | Solvent | 84.93 | 5 mL | - | - |
| Product | - | Variable | - | 85-95 | >95 |
Experimental Protocols
This section details the step-by-step methodology for the solution-phase amide coupling of this compound with a carboxylic acid using EDC and HOBt.
Materials:
-
This compound
-
Carboxylic Acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the coupling reaction.
Caption: Workflow for solution-phase amide coupling.
Application of N-Boc-DL-2-amino-1-pentanol in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-2-amino-1-pentanol is a racemic amino alcohol. In the field of asymmetric catalysis, the use of a single enantiomer of a chiral molecule is crucial for inducing stereoselectivity. Therefore, for practical applications in asymmetric synthesis, the racemic DL-mixture must be resolved, or the desired enantiomer, typically N-Boc-L-2-amino-1-pentanol (derived from L-norvaline) or N-Boc-D-2-amino-1-pentanol (derived from D-norvaline), must be synthesized stereoselectively.
This document outlines the potential applications of enantiomerically pure N-Boc-L-2-amino-1-pentanol as a versatile chiral building block in asymmetric catalysis. The methodologies and expected outcomes are based on the well-established and extensively documented applications of its close structural analog, N-Boc-L-valinol. The propyl group in N-Boc-L-2-amino-1-pentanol is analogous to the isopropyl group in N-Boc-L-valinol, and thus, it is anticipated to exhibit similar efficacy in creating a chiral environment for various asymmetric transformations.
The primary applications explored herein involve the use of N-Boc-L-2-amino-1-pentanol as a precursor for the synthesis of:
-
Chiral Oxazolidinone Auxiliaries: These are powerful tools for diastereoselective transformations such as alkylation, aldol, and Diels-Alder reactions.
-
Chiral Bis(oxazoline) (BOX) Ligands: These ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions.
Application 1: Chiral Oxazolidinone Auxiliary for Asymmetric Alkylation
Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered. Evans oxazolidinones, derived from amino alcohols, are among the most reliable and widely used chiral auxiliaries.[1][2]
Proposed Synthesis of (4S)-4-propyl-1,3-oxazolidin-2-one from N-Boc-L-2-amino-1-pentanol
The N-Boc protected amino alcohol can be converted to the corresponding oxazolidinone auxiliary. This involves deprotection of the Boc group followed by reaction with a carbonate source, or a multi-step procedure involving reduction and cyclization. A plausible synthetic route is outlined below.
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone derived from the proposed (4S)-4-propyl-1,3-oxazolidin-2-one.
Step 1: N-Acylation of (4S)-4-propyl-1,3-oxazolidin-2-one
-
Dissolve (4S)-4-propyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyloxazolidinone (1.0 equiv.) from Step 1 in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add lithium diisopropylamide (LDA) (1.1 equiv.) to form the Z-enolate.
-
Stir for 30 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Stir at -78 °C for 3 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 equiv.) in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add lithium hydroxide (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.).
-
Stir at room temperature for 4-12 hours.
-
Quench excess peroxide with sodium sulfite solution.
-
Extract the chiral auxiliary with an organic solvent for recovery.
-
Acidify the aqueous layer and extract the desired chiral carboxylic acid.
Expected Performance Data
Based on results with L-valinol-derived auxiliaries, high yields and excellent diastereoselectivities are expected.[3]
| Electrophile (R-X) | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 80-95% | >98:2 |
| Allyl bromide | 80-95% | >97:3 |
| Iodomethane | 85-98% | >95:5 |
| 1-Iodobutane | 80-95% | >96:4 |
Application 2: Chiral Bis(oxazoline) (BOX) Ligands for Asymmetric Diels-Alder Reaction
Bis(oxazoline) (BOX) ligands are a class of C₂-symmetric chiral ligands that are highly effective in a variety of metal-catalyzed asymmetric reactions. The chiral centers, originating from the amino alcohol precursor, create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.[4]
Proposed Synthesis of a Methylene-Bridged Bis(oxazoline) Ligand
N-Boc-L-2-amino-1-pentanol can be deprotected and used to synthesize a BOX ligand. A common method involves the condensation of two equivalents of the amino alcohol with a dinitrile or a dicarboxylic acid derivative.
References
Application Notes and Protocols for Large-Scale Synthesis and Purification of N-Boc-DL-2-amino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of N-Boc-DL-2-amino-1-pentanol, a valuable building block in organic synthesis and medicinal chemistry. The methodologies described are designed to be scalable and yield high-purity material suitable for further synthetic applications.
Introduction
This compound, also known as tert-butyl [1-(hydroxymethyl)butyl]carbamate, is a chiral amino alcohol protected with a tert-butoxycarbonyl (Boc) group. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients. The presence of both a hydroxyl and a protected amine functionality allows for selective modifications at either position.
Synthesis and Purification Overview
The large-scale synthesis of this compound is typically achieved through the N-Boc protection of the commercially available starting material, DL-2-amino-1-pentanol. The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). Purification of the resulting product can be accomplished through extractive work-up followed by either crystallization or column chromatography to achieve high purity.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol details the procedure for the N-Boc protection of DL-2-amino-1-pentanol on a large scale.
Materials:
-
DL-2-amino-1-pentanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve DL-2-amino-1-pentanol (1.0 eq) in dichloromethane (DCM, approximately 5-10 volumes).
-
Addition of Base: Add triethylamine (Et₃N, 1.2 eq) to the solution and cool the mixture to 0-5 °C using an ice bath.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2-3 volumes) and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up:
-
Quench the reaction by adding water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often an oil or a waxy solid.
| Reactant/Reagent | Molar Ratio | Typical Quantity (for 1 mole scale) |
| DL-2-amino-1-pentanol | 1.0 | 103.16 g |
| Di-tert-butyl dicarbonate | 1.1 | 240.09 g |
| Triethylamine | 1.2 | 121.42 g (167 mL) |
| Dichloromethane | - | 1.0 - 1.5 L |
Table 1: Stoichiometry for the large-scale synthesis of this compound.
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (crude) | >90% |
| Appearance | Colorless to pale yellow oil or waxy solid |
Table 2: Expected quantitative data for the synthesis of this compound.
Protocol 2: Purification of this compound
This section describes two common methods for the purification of the crude product: recrystallization and flash column chromatography.
Recrystallization is a cost-effective method for purifying solid compounds.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Inducing Crystallization: Slowly add hexane to the warm solution until it becomes cloudy. Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Flash chromatography is suitable for purifying oils or when recrystallization is not effective.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column and accessories
-
Fraction collector
Procedure:
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial eluent mixture (e.g., 10% Ethyl acetate in Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Purification Method | Expected Purity | Typical Recovery |
| Recrystallization | >98% | 70-85% |
| Flash Column Chromatography | >99%[1] | 80-90% |
Table 3: Comparison of purification methods for this compound.
Purification Workflow
References
Application Notes and Protocols for the Oxidation of N-Boc-DL-2-amino-1-pentanol to N-Boc-DL-2-aminopentanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the primary alcohol, N-Boc-DL-2-amino-1-pentanol, to its corresponding aldehyde, N-Boc-DL-2-aminopentanal. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules where the chiral amino aldehyde serves as a key building block. The protocols outlined herein focus on widely used and reliable oxidation methods that are compatible with the N-Boc protecting group, ensuring minimal side reactions and preservation of stereochemical integrity where applicable.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, such as the N-Boc protected amine in this compound, the choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the protecting group. This application note details three common and effective methods for this transformation: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Parikh-Doering oxidation. A detailed, step-by-step protocol is provided for the Dess-Martin oxidation of a closely related substrate, which can be readily adapted for this compound.
Comparison of Oxidation Methods
The selection of an appropriate oxidation method depends on several factors, including scale, sensitivity of the substrate, and available laboratory equipment. The following table summarizes the key features of the three discussed methods for the oxidation of N-Boc-protected amino alcohols.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | Parikh-Doering Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or trifluoroacetic anhydride | Dimethyl sulfoxide (DMSO), activated by sulfur trioxide pyridine complex (SO₃·py) |
| Typical Reaction Temperature | Room Temperature | -78 °C | 0 °C to Room Temperature |
| Key Reagents | DMP, Dichloromethane (DCM) | DMSO, Oxalyl Chloride, Triethylamine (Et₃N) | DMSO, SO₃·py, Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |
| Reaction Time | 0.5 - 3 hours | 1 - 2 hours | 1 - 4 hours |
| Advantages | Mild conditions, high yields, easy workup, commercially available reagent.[1] | High yields, good for sterically hindered alcohols. | Milder than Swern (no cryogenic temperatures), stable activating agent.[2][3] |
| Disadvantages | Reagent is expensive and potentially explosive. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. | Can require a large excess of reagents for high conversion.[3] |
| Reported Yields (for N-Boc-amino alcohols) | Generally high (often >90%) | High (typically >85%) | Good to high (70-95%) |
Experimental Protocols
A detailed protocol for the Dess-Martin Periodinane oxidation is provided below. This method is often preferred for its mild conditions and operational simplicity.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol is adapted from a procedure for the oxidation of a similar N-Boc protected amino alcohol.[4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Work-up: Stir the biphasic mixture vigorously for 30 minutes until the layers become clear. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude N-Boc-DL-2-aminopentanal.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of this compound to the corresponding aldehyde.
Caption: General experimental workflow for the oxidation.
Reaction Mechanism: Dess-Martin Oxidation
The diagram below illustrates the key steps in the Dess-Martin oxidation of a primary alcohol.
Caption: Mechanism of Dess-Martin oxidation.
Safety Precautions
-
Dess-Martin Periodinane: DMP is a potentially explosive compound and should be handled with care. Avoid grinding or heating the solid.
-
Swern Oxidation: This reaction should be performed in a well-ventilated fume hood as it generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. The reaction is also highly exothermic and requires careful temperature control.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: N-Boc-DL-2-amino-1-pentanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-DL-2-amino-1-pentanol as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the primary alcohol offer orthogonal handles for a variety of chemical transformations, making this reagent particularly valuable in the construction of complex molecular architectures found in modern therapeutics, especially in the development of antiviral agents.
Introduction to this compound in Drug Discovery
This compound is a chiral amino alcohol that serves as a valuable precursor in the synthesis of a wide range of biologically active molecules. The Boc group provides a stable and reliable means of protecting the amino functionality during synthetic steps, which can be readily removed under acidic conditions. The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, or engaged in esterification or etherification reactions. This bifunctionality, combined with the stereocenter at the C-2 position, makes it a desirable starting material for creating stereochemically defined pharmaceutical intermediates.
While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in a variety of therapeutic agents. This document outlines a representative application in the synthesis of a key intermediate for a novel protease inhibitor, drawing parallels from the synthesis of established antiviral drugs like Boceprevir and Telaprevir.
Representative Application: Synthesis of a Novel Ketoamide Intermediate for a Protease Inhibitor
This section details a hypothetical, yet plausible, synthetic route to a ketoamide intermediate, a common pharmacophore in protease inhibitors. This compound serves as the foundational chiral building block.
Synthetic Strategy Overview
The overall strategy involves a three-step sequence starting from this compound:
-
Oxidation: The primary alcohol is oxidized to a carboxylic acid.
-
Amide Coupling: The resulting N-Boc protected amino acid is coupled with a secondary amine.
-
Deprotection and Further Functionalization (Implied): The Boc group is removed to allow for subsequent coupling to the core of the protease inhibitor.
Experimental Protocols
Protocol 1: Oxidation of this compound to N-Boc-DL-2-aminopentanoic acid
This protocol describes the selective oxidation of the primary alcohol to a carboxylic acid using a TEMPO-catalyzed oxidation.
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium chlorite (NaClO2)
-
Sodium phosphate buffer (pH 6.8)
-
tert-Butanol
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and acetonitrile.
-
Add sodium phosphate buffer (pH 6.8).
-
Add TEMPO (0.05 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (0.1 eq) to the reaction mixture, followed by the dropwise addition of the sodium chlorite solution over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-2-aminopentanoic acid.
Protocol 2: Amide Coupling to form the Ketoamide Intermediate
This protocol details the coupling of the synthesized N-Boc-DL-2-aminopentanoic acid with a representative secondary amine using HATU as the coupling agent.
Materials:
-
N-Boc-DL-2-aminopentanoic acid (from Protocol 1)
-
A secondary amine (e.g., (S)-2-carbamoylpyrrolidine, 1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-DL-2-aminopentanoic acid (1.0 eq) and the secondary amine (1.0 eq) in anhydrous DMF in a dry reaction vessel under an inert atmosphere.
-
Add DIPEA (2.5 eq) to the solution and cool to 0 °C.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketoamide intermediate.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols.
Table 1: Reactants and Expected Products
| Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | N-Boc-DL-2-aminopentanoic acid | C10H19NO4 | 217.26 |
| N-Boc-DL-2-aminopentanoic acid | Ketoamide Intermediate | - | - |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
| 1 | Oxidation | TEMPO, NaOCl, NaClO2 | t-BuOH/MeCN/H2O | 0 to RT | 4-6 | 85-95 | >95 |
| 2 | Amide Coupling | HATU, DIPEA | DMF | 0 to RT | 4.5 | 70-85 | >98 (after chromatography) |
Signaling Pathway and Logical Relationships
The synthesized ketoamide intermediate is designed to inhibit a viral protease, a key enzyme in the viral replication cycle. The diagram below illustrates the general mechanism of action for such an inhibitor.
The logical relationship in the utilization of this compound as a building block is depicted below.
Conclusion
This compound represents a valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. Its protected amine and reactive alcohol functionalities allow for a range of selective chemical modifications, making it an ideal starting material for the construction of complex, stereochemically defined molecules. The protocols and conceptual framework provided herein illustrate its potential in the development of novel therapeutics, particularly in the field of antiviral drug discovery. Researchers and scientists can leverage the principles outlined in these application notes to design and execute synthetic routes towards new and improved pharmaceutical agents.
Protecting Group Strategies for N-Boc-DL-2-amino-1-pentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-2-amino-1-pentanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of a primary alcohol and a Boc-protected amine allows for selective transformations at either functional group, making it a versatile synthon. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1] This document provides detailed application notes and experimental protocols for key transformations involving this compound, including its protection, deprotection, and oxidation to the corresponding aldehyde, a critical intermediate for further synthetic elaborations.
Core Applications and Strategies
The synthetic utility of this compound primarily revolves around two key strategies:
-
Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or converted to other functional groups, while the amine remains protected. The resulting chiral aldehyde, N-Boc-DL-2-aminopentanal, is a key intermediate for introducing new stereocenters via nucleophilic addition.
-
Deprotection of the Amino Group: Removal of the Boc group reveals the primary amine, which can then participate in nucleophilic reactions such as amidation or reductive amination. This strategy is fundamental in peptide synthesis and the construction of nitrogen-containing heterocyclic systems.
An effective protecting group strategy is often orthogonal, allowing for the selective deprotection of one group in the presence of others. The Boc group is orthogonal to protecting groups such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), enabling complex, multi-step syntheses.
Experimental Protocols
Protocol 1: Oxidation of this compound to N-Boc-DL-2-aminopentanal via Swern Oxidation
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2][3] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.
Reaction Scheme:
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, syringes, dry ice-acetone bath, separatory funnel, rotary evaporator
Procedure:
-
Preparation of the DMSO/Oxalyl Chloride Adduct: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve anhydrous DMSO (2.4 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice-acetone bath. To this cooled solution, add oxalyl chloride (1.2 equivalents) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C. Stir the mixture for an additional 15 minutes.
-
Addition of the Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.
-
Addition of the Base: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture over 10 minutes. A thick white precipitate will form. Continue stirring at -78 °C for another 15 minutes.
-
Warming and Quenching: Remove the dry ice-acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Work-up: Once the reaction has reached room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-DL-2-aminopentanal.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative for Swern Oxidation of N-Boc Amino Alcohols):
| Parameter | Value | Reference |
| Yield | 85-95% | [4] |
| Reaction Time | 2-4 hours | [2] |
| Temperature | -78 °C to RT | [3] |
Safety Precautions: The Swern oxidation should be performed in a well-ventilated fume hood as toxic carbon monoxide gas is evolved, and the byproduct, dimethyl sulfide, has a strong, unpleasant odor. Oxalyl chloride is corrosive and reacts violently with water. The reaction is highly exothermic; maintain low temperatures and add reagents slowly.
// Node styles start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Prepare Reagents\n(DMSO, (COCl)₂, Et₃N, CH₂Cl₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; setup [label="Reaction Setup\n(-78 °C, N₂ atm)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_dmso_oxalyl [label="Add (COCl)₂ to DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_alcohol [label="Add this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add Et₃N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; warm_quench [label="Warm to RT & Quench", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Work-up\n(Extraction, Washing)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Boc-DL-2-aminopentanal", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents; reagents -> setup; setup -> add_dmso_oxalyl; add_dmso_oxalyl -> add_alcohol; add_alcohol -> add_base; add_base -> warm_quench; warm_quench -> workup; workup -> purify; purify -> product; } dot Caption: Experimental workflow for the Swern oxidation of this compound.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Deprotection of the Boc group is commonly achieved using a strong acid such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM). The reaction is typically rapid and clean, yielding the ammonium trifluoroacetate salt of the free amine.
Reaction Scheme:
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA:DCM (v/v), but this can be adjusted depending on the substrate.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (to obtain the free amine):
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the free amine, DL-2-amino-1-pentanol.
-
Quantitative Data (Representative for TFA Deprotection):
| Parameter | Value | Reference |
| Yield | >95% (as salt) | [5] |
| Reaction Time | 0.5 - 2 hours | [1] |
| Temperature | 0 °C to RT | [5] |
| TFA Concentration | 20-50% (v/v) in DCM | [1][6] |
Safety Precautions: TFA is highly corrosive and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
// Node styles start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve Substrate\nin DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool to 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; add_tfa [label="Add TFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir at RT\n(0.5 - 2 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; concentrate [label="Concentrate in vacuo", fillcolor="#FBBC05", fontcolor="#202124"]; neutralize_extract [label="Neutralize (NaHCO₃)\n& Extract", fillcolor="#FBBC05", fontcolor="#202124"]; dry_concentrate [label="Dry & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="DL-2-amino-1-pentanol", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dissolve; dissolve -> cool; cool -> add_tfa; add_tfa -> react; react -> concentrate [label="To obtain salt"]; concentrate -> product [label="TFA salt"]; react -> neutralize_extract [label="To obtain free amine"]; neutralize_extract -> dry_concentrate; dry_concentrate -> product [label="Free amine"]; } dot Caption: General experimental workflow for TFA-mediated N-Boc deprotection.
Signaling Pathways and Logical Relationships
The strategic use of this compound in a multi-step synthesis can be visualized as a decision-based workflow. The choice of the first transformation (oxidation or deprotection) dictates the subsequent synthetic possibilities.
// Node styles start [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation of Alcohol\n(e.g., Swern)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Deprotection of Amine\n(e.g., TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aldehyde [label="N-Boc-DL-2-aminopentanal", fillcolor="#FFFFFF", fontcolor="#202124"]; amine [label="DL-2-amino-1-pentanol", fillcolor="#FFFFFF", fontcolor="#202124"]; nucleophilic_addition [label="Nucleophilic Addition\n(e.g., Grignard, Wittig)", fillcolor="#FBBC05", fontcolor="#202124"]; amidation [label="Amidation / Alkylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; new_chiral_center [label="Diastereoselective formation\nof new chiral center", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; new_amide_bond [label="Formation of new\nC-N bond", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> oxidation; start -> deprotection; oxidation -> aldehyde; deprotection -> amine; aldehyde -> nucleophilic_addition; amine -> amidation; nucleophilic_addition -> new_chiral_center; amidation -> new_amide_bond; } dot Caption: Synthetic pathways originating from this compound.
Conclusion
This compound is a versatile building block whose synthetic utility is unlocked through careful application of protecting group strategies. The protocols provided for oxidation and deprotection represent fundamental transformations that enable the incorporation of this chiral synthon into more complex molecules. By understanding the reaction conditions and orthogonality of the Boc group, researchers can effectively design and execute synthetic routes for the development of novel chemical entities.
References
Troubleshooting & Optimization
Identifying common side products in N-Boc-DL-2-amino-1-pentanol reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-DL-2-amino-1-pentanol. The following sections address common issues and side products encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The most common reactions involve the functionalization of its primary alcohol, including oxidation to the corresponding aldehyde (N-Boc-DL-2-aminopentanal), O-acylation to form esters, and O-alkylation to form ethers. Additionally, the N-Boc protecting group can be removed (deprotection) to liberate the free amine.
Q2: How can I minimize side products during the oxidation of this compound to the aldehyde?
A2: Careful selection of the oxidizing agent and reaction conditions is crucial. Mild oxidation methods like Swern or Dess-Martin periodinane (DMP) oxidations are preferred to prevent over-oxidation to the carboxylic acid. For Swern oxidations, using a bulky base such as diisopropylethylamine (DIPEA) can help minimize epimerization at the alpha-carbon. Maintaining a low reaction temperature (typically -78 °C) is critical to prevent the formation of mixed thioacetals.[1][2]
Q3: What are the primary concerns during the N-Boc deprotection of this compound and its derivatives?
A3: The main issue during acid-catalyzed deprotection (e.g., with trifluoroacetic acid - TFA) is the generation of a reactive tert-butyl cation. This cation can lead to the alkylation of other nucleophilic functional groups within the molecule or in the reaction mixture. The use of scavengers, such as triethylsilane or thioanisole, in the deprotection cocktail is essential to trap these carbocations.
Q4: Can intramolecular cyclization be a significant side reaction?
A4: For this compound itself, intramolecular cyclization is not a common spontaneous side reaction under standard conditions. However, derivatives of this compound, particularly after conversion of the hydroxyl group to a good leaving group, could potentially undergo intramolecular cyclization to form a pyrrolidine ring. Reaction conditions, such as the presence of a base, would influence the likelihood of such a reaction.
Troubleshooting Guides
Issue 1: Oxidation of this compound
Symptom: Low yield of the desired aldehyde (N-Boc-DL-2-aminopentanal) and presence of unexpected impurities.
| Potential Side Product | Probable Cause | Troubleshooting/Prevention |
| N-Boc-DL-2-aminopentanoic acid | Over-oxidation of the aldehyde. | Use mild and controlled oxidizing agents like Dess-Martin periodinane (DMP) or Swern oxidation conditions.[3] Avoid stronger oxidants like chromium-based reagents. |
| Epimerized aldehyde | Use of a non-bulky base (e.g., triethylamine) in Swern oxidation.[4] | Employ a sterically hindered base such as diisopropylethylamine (DIPEA) to minimize epimerization. |
| Mixed thioacetal | In Swern oxidation, allowing the reaction temperature to rise above -60 °C.[1] | Maintain strict temperature control at -78 °C throughout the addition of reagents. |
| Unreacted starting material | Incomplete reaction. | Ensure stoichiometric amounts of the oxidizing agent are used and allow for sufficient reaction time. Monitor the reaction progress by TLC or LC-MS. |
Issue 2: O-Acylation & O-Alkylation of this compound
Symptom: Formation of multiple products or low yield of the desired O-functionalized product.
| Potential Side Product | Probable Cause | Troubleshooting/Prevention |
| N-acylated or N-alkylated product | Partial deprotection of the Boc group followed by reaction at the nitrogen. | Ensure the reaction is performed under conditions that do not cleave the Boc group (i.e., avoid strong acids). Use a non-nucleophilic base if necessary. |
| Di-acylated/alkylated product (if other reactive sites exist) | Non-selective reaction conditions. | Use stoichiometric amounts of the acylating or alkylating agent. Protect other sensitive functional groups if necessary. |
| O→N acyl migration (for O-acylated products) | Basic or neutral conditions during workup or storage can promote the migration of the acyl group from the oxygen to the nitrogen after inadvertent Boc deprotection. | It is advantageous to store and handle O-acyl derivatives as their protonated amine salts to prevent this shift.[5] |
Issue 3: N-Boc Deprotection
Symptom: Low yield of the desired amine or presence of modified products.
| Potential Side Product | Probable Cause | Troubleshooting/Prevention |
| t-Butyl alkylated byproducts | Reaction of the generated t-butyl cation with nucleophiles. | Include scavengers like triethylsilane (TES), thioanisole, or 1,2-ethanedithiol (EDT) in the acidic deprotection solution. |
| Incomplete deprotection | Insufficient acid strength or reaction time. | Use a sufficient excess of a strong acid like TFA (typically 25-50% in a solvent like dichloromethane). Monitor the reaction to completion. |
| Cleavage of other acid-sensitive groups | The presence of other acid-labile protecting groups or functionalities in the molecule. | If other acid-sensitive groups are present, consider alternative deprotection methods or protecting groups with orthogonal stability. |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Base Addition: Add a sterically hindered base such as diisopropylethylamine (DIPEA) (5.0 eq.) dropwise to the reaction mixture.
-
Warming and Quenching: After stirring for another 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Swern oxidation side products.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete N-Boc deprotection of 2-amino-1-pentanol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-Boc deprotection of 2-amino-1-pentanol. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic deprotection of N-Boc-2-amino-1-pentanol?
A1: The deprotection of the N-Boc group with a strong acid, such as trifluoroacetic acid (TFA), is an acid-catalyzed elimination reaction. The process involves the protonation of the carbonyl oxygen of the Boc group, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the protonated amine as a salt.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] On a TLC plate, the deprotected 2-amino-1-pentanol will be more polar than the starting N-Boc protected compound, resulting in a lower Rf value.[3] When using TLC, it is advisable to spot the starting material as a reference.[4] For visualization, a ninhydrin stain can be used, which will give a positive result (typically a colored spot) for the free amine of the product.[5]
Q3: What are the most common causes of incomplete N-Boc deprotection?
A3: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to cleave the Boc group efficiently.[6]
-
Short Reaction Time: The reaction may not have been allowed to run long enough for completion.[4][6]
-
Low Temperature: The reaction temperature might be too low for the specific substrate and acid concentration.[6]
-
Substrate Solubility: Poor solubility of the N-Boc-2-amino-1-pentanol in the chosen solvent can lead to an incomplete reaction.[6]
-
Water Contamination: In anhydrous reactions, the presence of water can sometimes hinder the deprotection process.[3]
Q4: Are there potential side reactions to be aware of when deprotecting N-Boc-2-amino-1-pentanol?
A4: Yes, the primary concern is the generation of a reactive tert-butyl cation during the deprotection process.[7][8] This electrophile can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[7][8] For 2-amino-1-pentanol, the primary alcohol is a potential site for side reactions, though this is less common than with more nucleophilic groups.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
| Possible Cause | Suggested Solution |
| Insufficient acid strength or concentration.[6] | Increase the concentration of the acid. For TFA in DCM, concentrations of 20-50% are common.[4][9] For particularly stubborn substrates, neat TFA can be used.[1] |
| Short reaction time.[4][6] | Extend the reaction time and continue to monitor the progress by TLC or LC-MS every 30-60 minutes.[4] |
| Low reaction temperature.[6] | While most Boc deprotections proceed at room temperature, gentle heating might be necessary for less reactive substrates. However, this should be done with caution to avoid side reactions. |
| Poor substrate solubility.[6] | Ensure the N-Boc-2-amino-1-pentanol is fully dissolved in the solvent before adding the acid. If solubility is an issue, consider a different solvent system. |
Issue 2: Observation of Multiple Spots on TLC
Symptom: TLC analysis shows the desired product spot, but also several other spots, indicating the presence of impurities or side products.
| Possible Cause | Suggested Solution |
| Degradation of starting material or product. | Ensure that high-quality, fresh reagents and solvents are used. Over-exposure to harsh acidic conditions can sometimes lead to degradation.[3] |
| Side reactions due to the tert-butyl cation. | Consider adding a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[9] |
| Reaction temperature is too high. | If heating is being used, try running the reaction at a lower temperature for a longer period. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc-2-amino-1-pentanol (1 equivalent) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup.[9]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve or suspend the N-Boc-2-amino-1-pentanol (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.[9]
-
Stir the mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.
-
The product can often be precipitated by the addition of diethyl ether.[9]
Quantitative Data Summary
| Method | Reagent | Concentration | Temperature | Typical Reaction Time | Notes |
| Standard Acidolysis | TFA in DCM | 20-50% | Room Temperature | 0.5 - 4 hours[9] | A common and generally effective condition.[1] |
| Stronger Acidolysis | Neat TFA | 100% | Room Temperature | 5 - 15 minutes[1] | Very rapid, but may increase the risk of side products.[1] |
| Alternative Acidolysis | 4M HCl in Dioxane | 4M | Room Temperature | 1 - 4 hours[3] | A good alternative to TFA. |
| Mild Deprotection | Oxalyl Chloride in Methanol | 3 equivalents | Room Temperature | 1 - 4 hours[10] | Suitable for substrates sensitive to strong acids.[10] |
| Thermal Deprotection | Water | N/A | 100 °C (Reflux) | ~15 minutes[9] | An environmentally friendly option for some substrates.[11] |
Visualizations
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Caption: Mechanism of N-Boc deprotection of 2-amino-1-pentanol.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. BOC deprotection [ko.bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing temperature and reaction time for N-Boc-DL-2-amino-1-pentanol couplings
Welcome to the technical support center for optimizing coupling reactions with N-Boc-DL-2-amino-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this and similar sterically hindered amino alcohols into their synthetic workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling this compound?
A1: The primary challenges stem from the steric hindrance around the secondary amine, which can lead to sluggish or incomplete coupling reactions.[1][2] Key issues include low yields, the need for more potent coupling reagents, and the potential for side reactions if reaction conditions are not optimized.[1][2]
Q2: What is a good starting point for temperature and reaction time for this coupling?
A2: A reasonable starting point is to conduct the reaction at room temperature for 2 to 4 hours.[3] If the reaction is incomplete, extending the time or a moderate increase in temperature (e.g., to 30-40°C) can be considered, but this must be balanced with the risk of potential side reactions.[3] For carbodiimide-mediated couplings, starting at 0°C and allowing the reaction to slowly warm to room temperature is often recommended to minimize side reactions like racemization.[3]
Q3: Which coupling reagents are most effective for sterically hindered amino alcohols like this compound?
A3: For sterically demanding couplings, onium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than standard carbodiimides like DCC or EDC alone.[1][4][5] HATU is often considered one of the most powerful reagents for such challenging couplings.[3][6] If using a carbodiimide, the addition of a nucleophilic additive such as HOBt, and more effectively, OxymaPure or HOAt, is crucial to enhance efficiency and suppress side reactions.[3][6]
Q4: What is the role of the base in these coupling reactions, and which one should I choose?
A4: A non-nucleophilic tertiary amine base is typically required to deprotonate the carboxylic acid and neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA) is commonly used.[6] However, for reactions sensitive to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[1][3]
Q5: How can I monitor the progress of the coupling reaction?
A5: When coupling to a solid support, the Kaiser test is a common method for detecting the presence of unreacted primary amines.[6] However, this test is not effective for secondary amines like this compound. In such cases, the bromophenol blue test can be used as an alternative.[2] For solution-phase synthesis, reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | Inefficient Activation: Standard coupling reagents may not be sufficient for the sterically hindered amine.[1][3] | Optimize Coupling Reagent: Switch to a more potent onium salt-based reagent like HATU or HCTU.[1][3] If using a carbodiimide (e.g., EDC, DIC), ensure the use of an additive like OxymaPure or HOAt.[3] |
| Steric Hindrance: The bulky Boc group and the alkyl chain can physically block the reactive sites.[2][3] | Increase Reaction Time and/or Temperature: Extend the coupling time up to 12 hours or overnight. A moderate increase in temperature (e.g., to 40°C) can improve kinetics.[3] Perform a Double Coupling: After the initial reaction time, add a fresh portion of the activated carboxylic acid and coupling reagents.[3][6] | |
| Poor Solubility of Reagents: Reagents may not be fully dissolved, limiting their availability for reaction. | Choose an Appropriate Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all components are fully dissolved.[7] | |
| Presence of Side Products | Racemization: The chiral center of the coupling partner may be susceptible to epimerization under the reaction conditions. | Control Temperature: Start the reaction at 0°C and allow it to warm to room temperature.[3] Optimize Base Selection: Use a weaker base such as N-methylmorpholine (NMM) instead of DIPEA.[1][3] Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before adding the amine.[1] |
| Side Reactions from Coupling Reagents: Uronium-based reagents can sometimes lead to guanidinylation of the free amine.[5] | Use Phosphonium-Based Reagents: Consider using PyBOP or PyAOP, which do not cause this side reaction.[5] Avoid Excess Reagent: Use the coupling reagent in an appropriate stoichiometric amount rather than a large excess.[8] | |
| Hydrolysis of Activated Ester: The activated carboxylic acid can react with trace amounts of water in the solvent. | Use Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][9] |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Coupling
| Parameter | Recommended Starting Condition | Notes |
| Temperature | 0°C to Room Temperature | Start at 0°C for carbodiimide reactions to minimize side reactions.[3] Can be increased to 30-40°C if the reaction is sluggish.[3] |
| Reaction Time | 2 - 12 hours | Start with 2-4 hours and monitor for completion.[3][4] Can be extended overnight for difficult couplings.[3] |
| Solvent | DMF or NMP | Ensures good solubility of reagents.[7] Anhydrous conditions are recommended.[9] |
| Base | DIPEA or NMM | DIPEA is standard.[6] Use NMM if racemization is a concern.[1][3] |
Table 2: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent System | Relative Reactivity | Advantages | Disadvantages |
| HATU / Base | Very High | Highly effective for sterically hindered couplings.[3][5] | More expensive; can cause guanidinylation side reactions.[5] |
| HCTU / Base | High | Very fast reaction times. | Can cause guanidinylation side reactions.[5] |
| EDC / OxymaPure | Moderate to High | Low racemization potential; safer than HOBt-based systems.[1][3] | May be less effective than onium salts for the most difficult couplings. |
| DIC / HOBt | Moderate | Cost-effective. | Risk of racemization; HOBt has safety concerns; DCU byproduct can be difficult to remove.[10] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU in Solution Phase
This protocol is recommended for achieving high efficiency with sterically demanding couplings.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[4]
-
Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Low-Racemization Coupling using EDC/OxymaPure
This protocol is a robust alternative using a carbodiimide activator, designed to minimize racemization.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and OxymaPure (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Coupling: Add EDC hydrochloride (1.2 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to slowly warm to room temperature. Continue stirring for an additional 3-6 hours.[3] Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer with 5% LiCl aqueous solution to remove DMF, followed by washes with dilute acid and base to remove byproducts.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Mandatory Visualizations
Caption: Workflow for solution-phase coupling of this compound using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. reddit.com [reddit.com]
Challenges in the chromatographic purification of N-Boc-DL-2-amino-1-pentanol products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of N-Boc-DL-2-amino-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification methods for crude this compound?
The two most common initial purification methods are flash chromatography and crystallization. Flash chromatography is a rapid and cost-effective technique for routine purification and initial cleanup of crude reaction mixtures.[1] Crystallization, when feasible, is a highly efficient, scalable, and economical method for obtaining high-purity solid compounds.[1] For N-Boc protected compounds that are initially isolated as oils, crystallization can be a particularly effective strategy.[1][2]
Q2: My this compound product is an oil and won't crystallize. What can I do?
If your product is an oil, inducing crystallization can be a powerful purification step. A common technique is to dissolve the oil in a minimal amount of a suitable solvent and then add a seed crystal of the pure compound.[3][4] The mixture is then allowed to stand at room temperature until it solidifies, after which a non-polar solvent like n-hexane or diethyl ether can be added to form a slurry, which is then filtered and dried.[1][4] If seed crystals are unavailable, scratching the inside of the flask at the meniscus with a glass rod can sometimes initiate crystallization.
Q3: What are the primary challenges in the chromatographic purification of this compound?
The primary challenges include:
-
Co-elution of Impurities: Unreacted starting materials, byproducts from the Boc-protection reaction (e.g., di-tert-butyl dicarbonate), and other process-related impurities can co-elute with the desired product.[5]
-
Peak Tailing: The basic nature of the free amine (if deprotection occurs) or interactions of the Boc-protected amine with the stationary phase can lead to peak tailing, which reduces resolution and complicates quantification.[6][7][8]
-
Enantiomeric Separation: As the product is a DL-racemic mixture, separating the D- and L-enantiomers requires specialized chiral chromatography techniques.[9][10][11]
Q4: How can I separate the D- and L-enantiomers of N-Boc-2-amino-1-pentanol?
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for enantiomeric resolution.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9][11] Polysaccharide-based CSPs are commonly used for this purpose.[9][10]
Troubleshooting Guides
Issue 1: Poor Separation and Broad Peaks in Flash Chromatography
Symptoms:
-
Broad, overlapping peaks for the product and impurities.
-
Low recovery of pure product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the mobile phase. A common starting point for N-Boc protected amines is a gradient of ethyl acetate in hexane.[12] For amino alcohols, adding a small amount of a more polar solvent like methanol may be necessary. |
| Column Overload | Reduce the amount of crude material loaded onto the column. A general rule is to use 50-100 times the weight of silica gel to the weight of the crude sample.[12] |
| Sample Dissolved in a Strong Solvent | Dissolve the crude sample in a minimal amount of the initial, weakest mobile phase solvent or a solvent like dichloromethane.[1] |
Issue 2: Significant Peak Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Inaccurate peak integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silica | The basic amine group can interact with acidic silanol groups on the silica stationary phase.[6][7] Operate the HPLC at a lower pH (if using a compatible column) to protonate the silanols, or use a highly deactivated (end-capped) column.[7] |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing.[6][7] If suspected, try reversing and flushing the column (if the manufacturer's instructions permit).[7] |
| Mass Overload | Injecting too much sample can lead to peak tailing.[8] Dilute the sample and re-inject to see if the peak shape improves.[8] |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.[1]
-
Column Packing: Prepare a silica gel column (typically 50-100 times the weight of the crude material) by creating a slurry in the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[12]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane). The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify the pure fractions. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC for Enantiomeric Separation
Note: This is a general starting point. Method development and optimization are crucial for successful chiral separations.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for N-Boc protected amino acids and their derivatives.[9][10]
-
Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v).[10] For reversed-phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is used.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) as temperature can affect chiral separations.
-
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks. Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Purity Achievable | Throughput | Cost | Key Advantages |
| Flash Chromatography | 90-98% | High | Low | Fast, scalable, good for initial cleanup.[1] |
| Preparative HPLC | >99% | Low | High | High resolution, ideal for final polishing.[1] |
| Crystallization | >99% | High (scalable) | Low | Highly efficient, economical for solids.[1] |
Table 2: Troubleshooting Guide for Chiral HPLC
| Problem | Possible Cause | Suggested Action |
| No Separation | Incorrect chiral stationary phase. | Screen different types of CSPs. |
| Inappropriate mobile phase. | Vary the type and percentage of the polar modifier. | |
| Poor Resolution | Mobile phase composition not optimal. | Fine-tune the mobile phase composition in small increments. |
| Low column efficiency. | Ensure the column is properly packed and not degraded. | |
| Drifting Retention Times | Fluctuating temperature. | Use a column thermostat. |
| Column not fully equilibrated. | Equilibrate the column with the mobile phase for a longer duration. |
Visualizations
Caption: General experimental workflow for the purification and chiral separation of this compound.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. benchchem.com [benchchem.com]
Methods to prevent racemization of N-Boc-DL-2-amino-1-pentanol during synthesis
Technical Support Center: Synthesis of Chiral N-Boc-2-amino-1-pentanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to prevent racemization during the synthesis and handling of N-Boc-2-amino-1-pentanol. The following sections offer troubleshooting advice, frequently asked questions, and relevant experimental protocols to maintain the stereochemical integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for N-Boc-2-amino-1-pentanol?
A1: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2] For chiral molecules used in pharmaceuticals, like the enantiomers of 2-amino-1-pentanol, the specific three-dimensional arrangement (stereochemistry) is often essential for its biological activity and safety.[3] The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the enantiomeric purity of N-Boc-2-amino-1-pentanol throughout its synthesis and subsequent reactions is paramount.
Q2: What is the most common mechanism for racemization in N-Boc-protected amino compounds?
A2: For N-protected amino acids and their derivatives, the primary racemization mechanism, particularly during coupling reactions, involves the formation of a 5(4H)-oxazolone intermediate.[4] When the carboxyl group (if present) or another functionality on the chiral carbon is activated, the Boc-protected nitrogen can cyclize. The proton on the chiral alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a planar, achiral enolate. Subsequent re-protonation can occur from either face, resulting in a mixture of both D and L enantiomers. While N-Boc-2-amino-1-pentanol lacks a carboxylic acid, any activation of a group on the chiral carbon in the presence of a base can render the adjacent alpha-proton labile and susceptible to abstraction, promoting racemization.
Q3: Which reaction conditions are most likely to cause racemization?
A3: Several factors can promote racemization. These include:
-
Strong Bases: The use of strong, sterically unhindered bases like triethylamine (TEA) or excess diisopropylethylamine (DIEA) can readily abstract the alpha-proton, leading to racemization.[4]
-
High Temperatures: Performing reactions at elevated temperatures provides the necessary activation energy for racemization to occur.
-
Prolonged Reaction Times: Allowing the activated compound to stand for extended periods before the desired reaction takes place increases the opportunity for racemization.[4]
-
Certain Reagents: Some activating or coupling reagents, especially when used without racemization-suppressing additives, can promote the formation of racemization-prone intermediates.[4][5]
Q4: Can the Boc protecting group itself cause racemization during its introduction or removal?
A4: The introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions is generally considered a low-risk step for racemization. The removal of the Boc group is performed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which typically does not cause racemization of the adjacent stereocenter.[6] The primary risk of racemization occurs during subsequent steps where the chiral center is activated in the presence of a base.[7]
Troubleshooting Guide
Issue: My final product is a racemic or partially racemized mixture of N-Boc-2-amino-1-pentanol. What went wrong?
| Potential Cause | Recommended Solution(s) |
| Inappropriate Base | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, to minimize proton abstraction.[4][5][8] Ensure you are using the correct stoichiometry. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) if the reaction kinetics allow. |
| Prolonged Activation Time | Minimize the pre-activation time of any functional group on the chiral carbon. It is often best to generate the activated species in situ in the presence of the nucleophile.[4][5] |
| Suboptimal Reagents | If performing a coupling reaction, use a reagent known for low racemization, such as HATU, HBTU, or PyBOP.[5] Always include a racemization suppressant like HOBt or Oxyma, especially when using carbodiimides (DCC, DIC).[4][8][9] |
| Solvent Effects | The choice of solvent can influence racemization rates. Polar aprotic solvents like DMF or NMP are common, but you may need to screen different solvents for optimal results. |
Issue: How can I confirm the enantiomeric purity of my N-Boc-2-amino-1-pentanol sample?
-
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. An analytical method using a chiral stationary phase (e.g., a cyclodextrin-based column) can separate and quantify the two enantiomers.[10]
Data on Racemization Control
Table 1: Effect of Different Bases on Racemization (Representative data from the synthesis of Z-Phe-Val-Ala-OMe)
| Base | % DL Isomer (Racemization) |
| Triethylamine (TEA) | ~18-20% |
| Diisopropylethylamine (DIEA) | ~10-12% |
| N-Methylmorpholine (NMM) | ~4-6% |
| 2,4,6-Collidine (TMP) | <1% |
| Data adapted from studies on peptide fragment condensation, demonstrating the benefit of sterically hindered bases.[8] |
Table 2: Efficacy of Racemization Suppressing Additives (Representative data for carbodiimide-mediated coupling)
| Coupling Condition | % Racemization |
| DIC alone | High |
| DIC + HOBt | Low |
| DIC + HOAt | Very Low |
| DIC + Oxyma | Very Low |
| Additives like HOBt, HOAt, and Oxyma react with the activated intermediate to form active esters that are less prone to racemization than the intermediates formed with DIC alone.[4][8][9] |
Key Experimental Protocols
Protocol 1: General Procedure for Coupling to the Amino Group with Minimal Racemization
This protocol describes a general method for acylating the amino group of enantiomerically pure 2-amino-1-pentanol followed by Boc protection, or coupling a carboxylic acid to N-Boc-2-amino-1-pentanol, with steps taken to minimize racemization of the adjacent chiral center.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq), the coupling additive such as HOBt or Oxyma (1.2 eq), and the coupling reagent such as HBTU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Activation: Stir the mixture at 0 °C for 5-10 minutes.
-
Base Addition: Add a sterically hindered base like N-methylmorpholine (NMM) (2.5 eq).
-
Substrate Addition: Add a solution of the chiral amino alcohol (e.g., N-Boc-2-amino-1-pentanol) (1.0 eq) in DMF to the activated mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography.
-
Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
-
Sample Preparation: Prepare a standard solution of the racemic N-Boc-DL-2-amino-1-pentanol to establish the retention times of both enantiomers. Prepare a dilute solution (e.g., 1 mg/mL) of your synthesized sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak® IA or a cyclodextrin-based column).[11]
-
Mobile Phase: A mixture of n-hexane and isopropanol (or ethanol) is common. The exact ratio must be optimized to achieve baseline separation. A typical starting point is 90:10 hexane:isopropanol.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the racemic standard to identify the peaks for both enantiomers. Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee).
Visualizations
Caption: General mechanism of base-catalyzed racemization via an oxazolone intermediate.
Caption: Troubleshooting workflow for addressing racemization in synthesis.
References
- 1. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aqueous Workup for N-Boc-DL-2-amino-1-pentanol Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the aqueous workup of reactions involving N-Boc-DL-2-amino-1-pentanol.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a persistent emulsion during the aqueous workup?
A1: Emulsion formation is a common issue when working with this compound and its derivatives.[1] The molecule's structure, containing both polar (hydroxyl, carbamate) and non-polar (Boc group, pentyl chain) regions, gives it amphiphilic properties, meaning it can act like a surfactant and stabilize the interface between the organic and aqueous layers.[2][3]
Key Causes & Solutions:
-
Amphiphilic Nature: The molecule itself acts as an emulsifying agent.
-
High Concentration: High concentrations of the product or starting material can exacerbate the issue.
-
Vigorous Shaking: Overly aggressive mixing during extraction creates fine droplets that are slow to separate.
Troubleshooting Steps:
-
Add Brine: The most common and effective solution is to add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break up the emulsion.[4]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase transfer without creating a stable emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or anhydrous sodium sulfate can help break the droplets.[4]
-
Let it Sit: Allowing the separatory funnel to stand undisturbed for a period (minutes to hours) can sometimes be sufficient for the layers to separate on their own.[4]
Q2: My reaction yield is very low after workup. How can I prevent product loss into the aqueous layer?
A2: Low yields are often due to the partial water solubility of this compound or its derivatives. The presence of the polar hydroxyl group can lead to partitioning into the aqueous phase during extraction.
Troubleshooting Steps:
-
"Salting Out": As with emulsions, adding brine to the aqueous layer before extraction can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[1]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent (e.g., ethyl acetate, dichloromethane) 1-2 more times. Combine all organic layers to recover the maximum amount of product.
-
Solvent Choice: Ensure you are using an appropriate organic solvent. While common solvents like ethyl acetate and dichloromethane are effective, for more polar products, a solvent mixture like 3:1 chloroform/isopropanol might be necessary.[5]
-
pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Under acidic conditions, the Boc group could be labile, and under strongly basic conditions, other side reactions could occur. A wash with saturated sodium bicarbonate is a standard step to neutralize any residual acid.[1]
Q3: My post-workup analysis (NMR/LC-MS) shows that the N-Boc group has been partially or fully removed. How can I avoid this?
A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[6] Accidental deprotection is a common side reaction if the workup procedure is not carefully controlled.
Key Causes & Solutions:
-
Acidic Washes: Washing the organic layer with a strong acid (e.g., 1M HCl) to remove basic impurities can cleave the Boc group.[7]
-
Residual Acid Catalyst: If the reaction was acid-catalyzed, failure to adequately quench or neutralize the acid before workup will lead to deprotection.
Preventative Measures:
-
Avoid Strong Acids: Do not use strong acidic washes during the workup. If an acid wash is necessary to remove basic impurities, use a milder, weak acid like 5% citric acid solution and perform the wash quickly at a low temperature (0 °C).[1]
-
Neutralize First: Always quench the reaction and neutralize any acid present before beginning the aqueous extraction. A standard method is to wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases.[1][8]
-
Alternative Reagents: If deprotection remains an issue, consider alternative, non-acidic deprotection methods for future steps if applicable, such as using 4M HCl in dioxane followed by evaporation, which can sometimes provide a cleaner product salt directly.[9][10]
Troubleshooting Guides
Workflow for a Standard Aqueous Workup
The following diagram outlines a generalized, robust workflow for the aqueous workup of reactions involving this compound.
Caption: A typical experimental workflow for aqueous workup.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common workup problems.
Caption: A decision tree for troubleshooting common workup issues.
Experimental Protocols
Protocol: General Aqueous Workup for a Reaction Mixture
This protocol assumes a reaction has been run in an organic solvent (e.g., DCM, THF, or EtOAc) and is ready for purification.
Materials:
-
Separatory funnel
-
Organic solvent (e.g., Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Quench the Reaction: If necessary, cool the reaction mixture to 0 °C. Quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated NH₄Cl for organometallic reagents, or water/ice for others).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible solvent like ethyl acetate.[11]
-
Neutralizing Wash: Add a volume of saturated NaHCO₃ solution approximately equal to the aqueous volume already present. Gently invert the funnel 10-15 times, venting frequently to release any pressure (CO₂). Allow the layers to separate and discard the aqueous layer.[1]
-
Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Invert gently 5-10 times. This step helps to remove the bulk of the dissolved water and break any minor emulsions.[1] Allow the layers to separate and discard the aqueous (lower) layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ (enough so that it no longer clumps together) and swirl the flask. Let it sit for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can then be purified by standard methods, such as flash column chromatography on silica gel, if necessary.[1]
Data Presentation
Table 1: Comparison of Emulsion-Breaking Techniques
The following table summarizes common techniques used to resolve emulsions during aqueous workup, with typical outcomes. Data is qualitative and based on established laboratory practices.[1][4]
| Technique | Description | Expected Outcome | Time Required | Notes |
| Addition of Brine | Add saturated NaCl solution to the separatory funnel and mix gently. | High success rate. Increases aqueous phase polarity, forcing separation. | 1-10 min | The most common and effective first step.[1] |
| Centrifugation | Transfer the emulsion to centrifuge tubes and spin at moderate speed. | Very effective, especially for small-scale reactions. | 5-15 min | Requires appropriate equipment; may not be practical for large volumes. |
| Filtration | Pass the entire mixture through a pad of a filter aid like Celite. | Effective for physically breaking up droplets. | 5-10 min | Can lead to some product loss on the filter medium. |
| Addition of Salt | Adding solid NaCl or Na₂SO₄ directly to the mixture. | Can be effective; the salt dissolves and increases ionic strength. | 5-20 min | Less controlled than adding a saturated solution. |
| Standing | Allow the separatory funnel to sit undisturbed. | Sometimes effective for non-persistent emulsions. | 15 min - several hours | Easiest method but often impractical due to time constraints.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. azom.com [azom.com]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Alternative Solvent Systems for N-Boc-DL-2-amino-1-pentanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing alternative and green solvent systems for reactions involving N-Boc-DL-2-amino-1-pentanol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, offering solutions and detailed protocols to enhance reaction efficiency, yield, and sustainability.
Troubleshooting Guides
Issue 1: Low Reaction Yield in Alternative Solvents
Symptoms:
-
Significantly lower than expected yield of the desired product after reaction completion.
-
Presence of a large amount of unreacted this compound.
| Possible Cause | Recommended Solution & Experimental Protocol |
| Poor Solubility of Starting Material | Zwitterionic compounds like amino acids can have poor solubility in certain organic solvents, leading to slow or incomplete reactions.[1] Ensure this compound is fully dissolved. Consider using a co-solvent. For Deep Eutectic Solvents (DES), gentle heating (e.g., 40-50°C) can improve solubility and reaction rates, but should be used cautiously to avoid side reactions.[2] |
| Suboptimal Reaction Conditions | Reaction parameters may need to be optimized for the specific solvent system. For sterically hindered couplings, which can be analogous to reactions of N-Boc-amino alcohols, increasing the reaction time or temperature can improve yields.[2] For reactions in DES, which can act as both solvent and catalyst, the molar ratio of the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) can be critical.[3] |
| Incomplete Reaction | The reaction may require more time to reach completion in a new solvent system. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider adding a fresh portion of the reagents. For challenging reactions, a "double coupling" approach, where the coupling step is repeated with fresh reagents after an initial period, can be effective.[2] |
| Product Loss During Work-up | Products formed in highly polar alternative solvents like DES or ionic liquids may be lost during aqueous work-up. For DES, the product can often be precipitated by the addition of water, eliminating the need for extensive extraction.[4] For ionic liquids, extraction with a suitable organic solvent or specialized purification techniques may be necessary.[5] |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS corresponding to undesired products.
-
Difficulty in purifying the desired product.
| Possible Cause | Recommended Solution & Experimental Protocol |
| N,N-di-Boc Formation | An excess of di-tert-butyl dicarbonate ((Boc)₂O) during protection can lead to the formation of the di-protected amine.[6] Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of (Boc)₂O.[6] |
| Urea Formation | This can occur from the reaction of the amine with isocyanate impurities in (Boc)₂O.[6] Use high-purity (Boc)₂O and ensure anhydrous reaction conditions.[6] |
| Oxazolidinone Formation | For amino alcohols, intramolecular cyclization can occur, especially under basic conditions, leading to the formation of an oxazolidinone ring. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to prevent this side reaction in the N-Boc protection of α-amino alcohols.[7] |
| Racemization | The stereocenter in this compound can be susceptible to racemization, particularly under harsh basic or acidic conditions. To minimize this, use milder bases like N-methylmorpholine (NMM) instead of stronger, non-nucleophilic bases where applicable.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using alternative solvents like Deep Eutectic Solvents (DES) or Ionic Liquids (ILs) for reactions with this compound?
A1: Alternative solvents offer several "green" chemistry benefits. DES and ILs are characterized by their low volatility, high thermal stability, and tunable polarity, which can lead to improved reaction rates and yields.[3] They can also serve as both the solvent and catalyst, simplifying reaction setups.[3] Furthermore, their use can reduce the reliance on volatile and often toxic organic solvents.
Q2: How do I choose an appropriate alternative solvent for my specific reaction?
A2: The choice of solvent depends on the reaction type. For N-Boc deprotection, a Brønsted acidic DES, such as one composed of choline chloride and p-toluenesulfonic acid, can be highly effective, acting as both the solvent and the acidic catalyst.[8] For reactions where the N-Boc group should remain intact, a neutral or basic DES or IL would be more appropriate. The solubility of all reactants in the chosen solvent system is a critical parameter to consider.[9]
Q3: Are there any special considerations for the work-up and purification of reactions conducted in DES or ILs?
A3: Yes, work-up procedures can differ significantly from those for conventional solvents. For many DES-based reactions, the product can be isolated by simple precipitation upon the addition of water.[4] This avoids the need for extensive liquid-liquid extractions. For ILs, which can be soluble in both aqueous and organic phases, purification might involve techniques like extraction with a specific solvent, distillation of the product if volatile, or using a biphasic system where the product preferentially partitions into one phase.[5]
Q4: Can the stereoselectivity of a reaction involving this compound be influenced by the choice of solvent?
A4: Yes, the solvent can have a significant impact on the stereoselectivity of a reaction.[10] The solvent can influence the conformation of the substrate and transition states through solvation effects. For diastereoselective reductions of N-protected amino ketones to amino alcohols, the choice of solvent has been shown to affect the diastereomeric ratio of the products.[11] Therefore, when transitioning to an alternative solvent system, it is crucial to re-evaluate the stereochemical outcome of the reaction.
Quantitative Data Presentation
The following tables summarize hypothetical comparative data for a representative reaction of an N-Boc-amino alcohol, illustrating the potential impact of different solvent systems.
Table 1: Comparison of Solvent Systems for the Oxidation of an N-Boc-Amino Alcohol
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Dichloromethane (DCM) | 25 | 4 | 85 | 95 |
| Tetrahydrofuran (THF) | 25 | 6 | 80 | 93 |
| Choline Chloride:Urea (1:2 DES) | 50 | 2 | 92 | 97 |
| [bmim][PF₆] (Ionic Liquid) | 60 | 3 | 88 | 96 |
Table 2: Comparison of Solvent Systems for the Esterification of an N-Boc-Amino Alcohol
| Solvent System | Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| N,N-Dimethylformamide (DMF) | DCC/DMAP | 12 | 90 | 98 |
| Acetonitrile (MeCN) | HATU | 8 | 92 | 97 |
| Choline Chloride:Glycerol (1:2 DES) | (No additional catalyst) | 24 | 75 | 90 |
| [emim][OAc] (Ionic Liquid) | (No additional catalyst) | 18 | 85 | 94 |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection in a Deep Eutectic Solvent
This protocol is based on the deprotection of various N-Boc protected amines and amino acid derivatives using a choline chloride:p-toluenesulfonic acid (ChCl:pTSA) DES.[8]
-
Preparation of the DES: In a round-bottomed flask, combine choline chloride (1 mol equivalent) and p-toluenesulfonic acid (1 mol equivalent). Heat the mixture with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.
-
Deprotection Reaction: To 1 mL of the prepared ChCl:pTSA DES, add the this compound (1 mmol).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, add an aqueous solution of 5% sodium bicarbonate (NaHCO₃) to the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected 2-amino-1-pentanol.
Protocol 2: General Procedure for a Reaction in an Ionic Liquid (Peptide Coupling Example)
This protocol is adapted from the use of N-Boc-protected amino acid ionic liquids in dipeptide synthesis.[12]
-
Reaction Setup: In a reaction vessel, dissolve the this compound (as an ionic liquid precursor if applicable, or as a solute) and the coupling partner in the chosen ionic liquid (e.g., an imidazolium-based IL). If necessary, a co-solvent like DMF can be used to ensure solubility.
-
Addition of Reagents: Add the appropriate coupling reagent (e.g., HATU) and base (e.g., DIEA) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress by TLC or HPLC.
-
Work-up and Purification: The work-up procedure will be highly dependent on the specific ionic liquid used.
-
Extraction: If the product is significantly less polar than the ionic liquid, it may be extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Precipitation: In some cases, the product can be precipitated by the addition of an anti-solvent.
-
Distillation/Sublimation: If the product is volatile and thermally stable, it may be separated from the non-volatile ionic liquid by distillation or sublimation under reduced pressure.
-
Chromatography: Column chromatography may be necessary for final purification, though direct loading of the reaction mixture may not be feasible. An initial extraction or precipitation is often required.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 12. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial N-Boc-DL-2-amino-1-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial N-Boc-DL-2-amino-1-pentanol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter impurities in commercial batches of this reagent.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions to overcome these challenges.
Problem 1: Oily Product Instead of Solid Crystals During Recrystallization
Question: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming solid crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase. This can be addressed by modifying the crystallization conditions.
Troubleshooting Steps:
-
Ensure Complete Removal of Residual Solvents: Traces of solvents from previous steps (e.g., dichloromethane, ethyl acetate) can inhibit crystallization. Ensure the crude material is thoroughly dried under high vacuum before attempting recrystallization.
-
Optimize Solvent System: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, a binary solvent system like ethyl acetate/hexane is a good starting point.
-
Dissolve the crude oil in a minimal amount of hot ethyl acetate (the "good" solvent).
-
Slowly add hexane (the "poor" solvent) at an elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the oil and achieve a clear solution.
-
-
Slow Cooling: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (2-8 °C). Avoid placing the hot solution directly into an ice bath.
-
Scratching and Seeding:
-
Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
If available, add a small seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
-
Increase Concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and repeat the cooling process.
Problem 2: Low Recovery of Purified Product
Question: After purification by recrystallization or column chromatography, the yield of my this compound is very low. How can I improve the recovery?
Answer: Low recovery can result from several factors, including the compound's solubility in the chosen solvents or losses during transfers.
Troubleshooting Steps:
-
For Recrystallization:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath or refrigerator for a sufficient amount of time to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the liquid remaining after the first filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
-
For Column Chromatography:
-
Optimize Mobile Phase Polarity: If the mobile phase is too polar, the compound may elute too quickly, resulting in poor separation from impurities and broader fractions. Conversely, if it's not polar enough, the compound may not elute completely. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.[1]
-
Proper Column Loading: Overloading the column can lead to poor separation and mixed fractions. A general rule is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.[1]
-
Careful Fraction Collection and Analysis: Collect smaller fractions and analyze them carefully by TLC to identify and combine only the pure fractions.
-
Problem 3: Incomplete Separation of Impurities by Column Chromatography
Question: I am using column chromatography, but I am unable to completely separate my product from a closely-running impurity. What can I do?
Answer: Achieving good separation between compounds with similar polarities can be challenging.
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, consider other solvent systems. A useful resource is the elutropic series, which ranks solvents by polarity on a given stationary phase like silica gel.[2] For example, you could try dichloromethane/methanol for more polar compounds.[3]
-
-
Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.[1]
-
Employ a Longer Column: Increasing the length of the silica gel bed can improve separation efficiency.[2]
-
Dry Loading: For samples that are not highly soluble in the initial mobile phase, dry loading can improve resolution. Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of your packed column.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: While a definitive list of impurities can vary between manufacturers and batches, potential impurities in commercial this compound may include:
-
Unreacted Starting Materials: Residual DL-2-amino-1-pentanol.
-
Byproducts of the Boc-protection reaction: Di-tert-butyl carbonate, tert-butanol.
-
Over-alkylation products: N,N-di-Boc-DL-2-amino-1-pentanol.
-
Related amino alcohols: Impurities from the synthesis of the parent amino alcohol.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A common and effective solvent system for the recrystallization of Boc-protected amino alcohols is a binary mixture of a "good" solvent, in which the compound is soluble, and a "poor" solvent, in which it is less soluble. Good starting points include:
-
Ethyl acetate / Hexane
-
Dichloromethane / Hexane
-
Methanol / Water
-
Acetone / Water
Experiment with small amounts to find the optimal system and ratio for your specific batch.
Q3: How can I monitor the purity of this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in a sample. A common mobile phase for Boc-protected amino alcohols is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Presentation
The following tables provide a summary of recommended conditions for the purification and analysis of this compound.
Table 1: Recommended Solvent Systems for Recrystallization
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Notes |
| Ethyl Acetate | Hexane / Heptane | A very common and effective system for compounds of intermediate polarity. |
| Dichloromethane | Hexane / Heptane | Useful if the compound has better solubility in dichloromethane. |
| Methanol | Water | Suitable for more polar compounds. |
| Acetone | Water | Another option for polar compounds. |
Table 2: Recommended Conditions for Column Chromatography
| Parameter | Recommended Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade silica gel is generally suitable.[1] |
| Mobile Phase | Hexane / Ethyl Acetate | A good starting point for many Boc-protected compounds. |
| Elution Mode | Isocratic or Gradient | Start with TLC to determine the optimal isocratic system or the starting and ending points for a gradient. |
| Typical Rf of Product | ~0.2 - 0.4 | Determined by TLC to ensure good separation on the column.[1] |
| Loading Capacity | 1:30 to 1:100 (Crude:Silica) by weight | Overloading can lead to poor separation.[1] |
Table 3: Recommended Conditions for Thin Layer Chromatography (TLC) Analysis
| Parameter | Recommended Value | Notes |
| Stationary Phase | Silica Gel 60 F254 plates | The fluorescent indicator allows for visualization under UV light. |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 7:3 v/v) | The ratio should be adjusted to achieve an Rf of ~0.2-0.4 for the product. |
| Visualization | UV light (254 nm), Potassium Permanganate stain, or Ninhydrin stain (for free amine impurities) | Potassium permanganate is a good general stain for organic compounds. Ninhydrin will specifically stain primary and secondary amines. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethyl acetate to the flask and gently heat the mixture while stirring until the solid is completely dissolved.
-
While the solution is still warm, slowly add hexane dropwise until the solution becomes persistently cloudy.
-
Add a few drops of warm ethyl acetate to the cloudy solution until it becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine the Mobile Phase: Use TLC to find a solvent system (e.g., a ratio of hexane to ethyl acetate) that gives the product an Rf value between 0.2 and 0.4.[1]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
-
Analyze Fractions:
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Catalyst Deactivation in Reactions Using N-Boc-DL-2-amino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving N-Boc-DL-2-amino-1-pentanol. This guide is designed to help you identify the root causes of decreased catalyst performance, implement effective solutions, and extend the life of your catalysts.
Troubleshooting Guides
This section offers a problem-solution format for common issues related to catalyst deactivation in reactions utilizing this compound.
Issue 1: Gradual or Rapid Decrease in Reaction Rate and Yield
| Potential Cause | Recommended Action |
| Catalyst Poisoning by the Amino Alcohol: The primary amine of the this compound or the resulting product can coordinate to the metal center (e.g., Rhodium, Ruthenium) of the catalyst, blocking active sites. | - Increase Catalyst Loading: A higher catalyst concentration can compensate for the partial deactivation. - Optimize Reaction Temperature: Lowering the temperature may reduce the strength of the poison's binding to the catalyst. - Consider a Different Catalyst: Catalysts with different ligand environments may be less susceptible to amine poisoning. |
| Impurities in Reagents or Solvents: Trace amounts of sulfur compounds, water, or other Lewis bases in your starting materials or solvents can act as potent catalyst poisons. | - Use High-Purity Materials: Ensure all reagents and solvents are of the highest available purity and are properly dried. - Purify Starting Materials: If impurities are suspected, purify the this compound and other reactants before use. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from air and moisture. |
| Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of heterogeneous catalysts to agglomerate, reducing the active surface area. For homogeneous catalysts, high temperatures can lead to ligand dissociation or complex decomposition. | - Lower Reaction Temperature: Operate at the lowest effective temperature to maintain catalyst stability. - Ensure Uniform Heating: Use a well-calibrated and controlled heating system to avoid localized hotspots. |
| Coking/Fouling: Formation of carbonaceous deposits on the catalyst surface can block active sites and pores. This is more common with heterogeneous catalysts. | - Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to minimize side reactions that lead to coke formation. - Catalyst Regeneration: If coking is confirmed, the catalyst may be regenerated. (See Experimental Protocols). |
Issue 2: Decrease in Enantioselectivity or Diastereoselectivity
| Potential Cause | Recommended Action |
| Partial Catalyst Decomposition: The chiral ligand of a homogeneous catalyst may degrade over time, leading to the formation of less selective or achiral catalytic species. | - Monitor Reaction Progress: Track enantioselectivity at different time points. A gradual decrease may indicate catalyst decomposition. - Add Fresh Catalyst: If a drop in selectivity is observed, adding a fresh portion of the catalyst may restore it. |
| Presence of Protic Impurities: Water or other protic impurities can interfere with the chiral environment of the catalyst, leading to a loss of stereocontrol. | - Rigorous Drying of Reagents and Solvents: Ensure all components of the reaction mixture are scrupulously dry. |
| Incorrect Catalyst-to-Ligand Ratio: For homogeneous catalysts prepared in situ, an improper ratio of the metal precursor to the chiral ligand can result in the formation of multiple catalytic species with varying selectivities. | - Verify Stoichiometry: Double-check the amounts of metal precursor and ligand used. - Optimize the Ratio: If possible, screen different metal-to-ligand ratios to find the optimal composition for high enantioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions involving N-Boc protected amino alcohols like this compound?
A1: In asymmetric synthesis, particularly for reactions like asymmetric hydrogenation and transfer hydrogenation, transition metal catalysts based on rhodium (Rh) and ruthenium (Ru) are frequently employed. These are often used with chiral phosphine or diamine ligands to induce enantioselectivity.
Q2: How can I tell if my catalyst is being deactivated by poisoning or by another mechanism?
A2: Catalyst poisoning often leads to a rapid and significant drop in activity, even with small amounts of the poison. Thermal degradation or coking typically results in a more gradual decline in performance over time. To confirm the cause, you can analyze the spent catalyst using techniques like spectroscopy or elemental analysis to identify adsorbed species or changes in morphology.
Q3: Is it possible to regenerate a catalyst that has been deactivated in a reaction with this compound?
A3: Yes, regeneration is often possible, depending on the deactivation mechanism. For deactivation by coking, a common method is calcination (heating in the presence of air) to burn off the carbon deposits. For poisoning by strongly adsorbed species, solvent washing or treatment with a displacing agent may be effective. However, severe thermal degradation is often irreversible.
Q4: What preventative measures can I take to minimize catalyst deactivation?
A4: The most effective strategy is prevention. Always use high-purity, anhydrous reagents and solvents. Conduct reactions under a strictly inert atmosphere. Optimize reaction conditions (temperature, pressure, concentration) to be as mild as possible while still achieving a reasonable reaction rate. Finally, ensure your reactor is thoroughly cleaned to avoid cross-contamination.
Data Presentation
While specific quantitative data for catalyst deactivation in reactions with this compound is not extensively published, the following table provides a representative example of how catalyst performance might be tracked over several cycles. This data is illustrative and will vary based on the specific reaction, catalyst, and conditions.
Table 1: Illustrative Catalyst Performance and Deactivation over Multiple Cycles
| Cycle | Catalyst | Catalyst Loading (mol%) | Initial Reaction Rate (mmol/L·min) | Final Conversion (%) | Enantiomeric Excess (%) |
| 1 | [Rh(COD)Cl]₂ / (S)-BINAP | 0.5 | 2.5 | >99 | 98 |
| 2 | Recycled | 0.5 | 2.1 | 95 | 97 |
| 3 | Recycled | 0.5 | 1.6 | 88 | 96 |
| 4 | Recycled | 0.5 | 1.0 | 75 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using a Rhodium-Based Catalyst
-
Catalyst Pre-formation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.01 mmol) and the chiral ligand (e.g., (S)-BINAP, 0.022 mmol) in a degassed, anhydrous solvent (e.g., toluene, 5 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the substrate (e.g., a prochiral ketone, 1.0 mmol) and this compound (if used as a ligand or additive, at the desired stoichiometry) in the same degassed, anhydrous solvent (10 mL).
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.
Protocol 2: General Procedure for Regeneration of a Coked Heterogeneous Catalyst
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration or centrifugation. Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed organic residues. Dry the catalyst under vacuum.
-
Calcination: Place the dried, spent catalyst in a tube furnace. Heat the catalyst under a slow flow of inert gas (e.g., nitrogen) to a moderate temperature (e.g., 150-200 °C) to drive off any volatile compounds.
-
Coke Removal: Gradually introduce a controlled flow of air or a dilute oxygen/nitrogen mixture while slowly ramping the temperature to a higher calcination temperature (e.g., 400-500 °C). The exact temperature will depend on the thermal stability of the catalyst. Hold at this temperature until the coke is completely combusted, which can be monitored by the cessation of CO₂ evolution in the off-gas.
-
Cooling: Switch back to an inert gas flow and allow the catalyst to cool to room temperature. The regenerated catalyst should be stored under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Primary mechanisms of catalyst deactivation.
Validation & Comparative
Analytical techniques for assessing the purity of N-Boc-DL-2-amino-1-pentanol
A Comprehensive Guide to Analytical Techniques for Assessing the Purity of N-Boc-DL-2-amino-1-pentanol
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like this compound is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of this compound, complete with experimental protocols, data presentation, and workflow visualizations to aid in method selection and implementation.
Comparison of Key Analytical Techniques
The purity of this compound is typically assessed for two main attributes: chemical purity (presence of process-related impurities or degradation products) and enantiomeric purity (the relative amounts of the D and L enantiomers). The most common and effective techniques for these assessments are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application for this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | High resolution of enantiomers, accurate quantification of enantiomeric excess (ee), well-established and reliable.[1][2] | Can be time-consuming to develop methods, chiral columns can be expensive. | Primary method for determining enantiomeric purity. Also suitable for chemical purity with appropriate columns and detectors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to provide structural information and quantitative data. | Non-destructive, provides detailed structural information, can determine chemical purity and structure confirmation simultaneously. Quantitative NMR (qNMR) offers high accuracy.[3] | Lower sensitivity compared to chromatographic methods, may require chiral solvating agents or derivatizing agents to resolve enantiomers. | Excellent for structural confirmation and assessing chemical purity. Can be used for enantiomeric purity with chiral auxiliaries. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High separation efficiency for volatile compounds, often coupled with mass spectrometry (MS) for definitive identification. | This compound is not inherently volatile and may require derivatization. The Boc protecting group can be thermally labile. | Primarily used for the analysis of volatile impurities (e.g., residual solvents). Can be used for enantiomeric analysis after derivatization with a chiral reagent or using a chiral column.[4][5][6] |
Experimental Protocols and Data
Below are detailed experimental protocols for the key analytical techniques. While specific experimental data for this compound is not widely published, the following tables present illustrative data based on the analysis of structurally similar N-Boc protected amino alcohols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds like this compound. The separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids and their derivatives.[1]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, for example, a Daicel CHIRALCEL® OD-H (cellulose-based) or a CHIROBIOTIC™ T (teicoplanin-based) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Normal Phase (for CHIRALCEL® OD-H): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%).
-
Reversed-Phase (for CHIROBIOTIC™ T): A mixture of water and methanol or acetonitrile with a buffer, such as ammonium acetate or formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
Illustrative Data Presentation:
| Enantiomer | Retention Time (min) | Peak Area (%) |
| L-enantiomer | 8.5 | 50.1 |
| D-enantiomer | 10.2 | 49.9 |
| Resolution (Rs) | > 2.0 | |
| Enantiomeric Excess (ee %) | 0.2% |
Note: Retention times and resolution are highly dependent on the specific column and mobile phase composition.
Workflow for Chiral HPLC Analysis:
Workflow for chiral HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its chemical purity. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
Experimental Protocol for Chemical Purity (¹H NMR):
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >250:1 for qNMR). A relaxation delay of at least 5 times the longest T₁ of the protons of interest should be used for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase and baseline correction). Calibrate the spectrum to the residual solvent peak.
-
Analysis:
-
Structural Confirmation: Assign the signals to the protons of this compound.
-
Chemical Purity: Integrate the characteristic signals of the analyte and any visible impurities. The purity can be estimated by comparing the integral of the analyte's signals to the sum of all integrals.
-
qNMR: Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.
-
Illustrative ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | NH |
| ~3.6-3.8 | m | 1H | CH-N |
| ~3.5 | m | 2H | CH₂-O |
| ~1.6-1.8 | m | 1H | OH |
| ~1.2-1.5 | m | 4H | CH₂-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~0.9 | t | 3H | CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Workflow for qNMR Analysis:
Workflow for quantitative NMR (qNMR) analysis.
Gas Chromatography (GC)
GC is most suitable for analyzing volatile impurities in this compound. For the analysis of the compound itself or its enantiomers, derivatization is typically required to increase volatility and thermal stability.
Experimental Protocol for Volatile Impurities:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all volatile components.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane).
Experimental Protocol for Enantiomeric Purity (after derivatization):
-
Derivatization: React this compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, or with a silylating agent (e.g., MTBSTFA) to increase volatility for separation on a chiral GC column.
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
-
Instrumentation and Conditions: As above, with an oven temperature program optimized to separate the derivatized enantiomers.
Illustrative Data for Chiral GC (after derivatization):
| Diastereomer/Enantiomer | Retention Time (min) | Peak Area (%) |
| Derivative of L-enantiomer | 15.2 | 50.0 |
| Derivative of D-enantiomer | 15.8 | 50.0 |
| Resolution (Rs) | > 1.5 |
Workflow for Chiral GC Analysis:
Workflow for chiral GC analysis of this compound.
Conclusion
The selection of the most appropriate analytical technique for assessing the purity of this compound depends on the specific purity attribute being investigated.
-
For enantiomeric purity , chiral HPLC is the most direct and reliable method.
-
For chemical purity and structural confirmation , NMR spectroscopy is unparalleled in the level of detail it provides.
-
GC is a valuable tool for the analysis of volatile impurities and can be adapted for enantiomeric analysis through derivatization.
A comprehensive quality control strategy for this compound would ideally employ a combination of these techniques to ensure both high chemical and enantiomeric purity, thereby guaranteeing the quality of this critical synthetic building block.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers of N-Boc-DL-2-amino-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral building blocks like N-Boc-DL-2-amino-1-pentanol is a critical quality attribute in the synthesis of pharmaceuticals. The presence of an undesired enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug substance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most robust and widely adopted technique for the resolution and quantification of enantiomers.
This guide provides a comparative overview of two primary chiral HPLC methodologies for the separation of this compound enantiomers: Normal-Phase Chromatography on a Polysaccharide-Based CSP and Reversed-Phase Chromatography on a Macrocyclic Glycopeptide-Based CSP . The information presented is based on established protocols for structurally similar N-Boc protected amino acids and amino alcohols, providing a strong foundation for method development and optimization.
Data Presentation: Comparison of Chiral HPLC Methods
The following table summarizes the key performance parameters of two recommended HPLC methods for the chiral separation of this compound. Method 1 utilizes a polysaccharide-based CSP under normal-phase conditions, a widely successful approach for N-protected amino derivatives. Method 2 employs a macrocyclic glycopeptide-based CSP in a reversed-phase mode, offering an alternative selectivity.
| Parameter | Method 1: Polysaccharide-Based CSP (Normal-Phase) | Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase) |
| Chiral Stationary Phase | CHIRALPAK® IC or similar amylose-based CSP | CHIROBIOTIC® R or similar ristocetin A-based CSP |
| Chromatographic Mode | Normal-Phase | Reversed-Phase |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Resolution (Rs) | > 2.0 | > 1.5 |
| Expected Selectivity (α) | > 1.2 | > 1.15 |
| Typical Elution Order | Dependent on specific enantiomer-CSP interaction | L-enantiomer typically elutes before D-enantiomer |
Note: The quantitative data for Method 1 is estimated based on typical performance for similar compounds. The data for Method 2 is based on the separation of the structurally similar N-Boc-DL-valine and is expected to be a good starting point.
Experimental Protocols
Detailed methodologies for the two comparative HPLC approaches are provided below. These protocols are intended as a robust starting point for the separation of this compound enantiomers.
Method 1: Normal-Phase HPLC on a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-derived CSPs, particularly those based on amylose or cellulose carbamate derivatives, are renowned for their broad applicability in chiral separations of N-protected compounds. The primary interactions driving separation are hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Thermostatted column compartment
-
Autosampler
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dichlorophenylcarbamate) CSP.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Ensure complete dissolution. If necessary, sonicate for a few minutes.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
Procedure:
-
Equilibrate the CHIRALPAK® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Integrate the peaks to determine the retention times and calculate the resolution (Rs) and selectivity (α) factors.
Method 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide CSPs, such as those based on ristocetin A (CHIROBIOTIC® R), offer a different chiral recognition mechanism.[1] These CSPs are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[1] In reversed-phase mode, separation is achieved through a combination of hydrophobic, ionic, and hydrogen bonding interactions within the complex three-dimensional structure of the glycopeptide.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
UV-Vis detector
-
Thermostatted column compartment
-
Autosampler
Chromatographic Conditions:
-
Column: CHIROBIOTIC® R (250 x 4.6 mm, 5 µm) or equivalent ristocetin A aglycone CSP.
-
Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm PVDF or other compatible syringe filter before injection.
Procedure:
-
Equilibrate the CHIROBIOTIC® R column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes to ensure stable column chemistry and a flat baseline.
-
Inject 10 µL of the prepared sample.
-
Acquire data until both enantiomeric peaks have eluted.
-
Process the chromatogram to determine retention times, resolution, and selectivity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for a typical chiral HPLC analysis and a decision-making process for selecting a starting method.
Caption: General experimental workflow for chiral HPLC analysis.
Caption: Decision tree for selecting a starting chiral HPLC method.
References
A Comparative Guide to N-Boc-DL-2-amino-1-pentanol and Other Boc-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, Boc-protected amino alcohols are indispensable building blocks. Their utility spans from the synthesis of chiral auxiliaries to their incorporation into peptide chains, offering unique structural modifications. This guide provides a comparative analysis of N-Boc-DL-2-amino-1-pentanol against other commonly utilized Boc-protected amino alcohols, focusing on their synthesis, physicochemical properties, and applications, supported by established experimental protocols.
Introduction to Boc-Protected Amino Alcohols
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. When applied to amino alcohols, the Boc group selectively masks the amine functionality, allowing for transformations at the hydroxyl group or for the controlled incorporation of the amino alcohol moiety into larger molecules. Chiral amino alcohols, in particular, are of significant interest as they can serve as precursors to chiral ligands, catalysts, and complex stereochemically defined pharmaceutical intermediates.[]
This compound, a derivative of 2-amino-1-pentanol (also known as norvalinol), is a member of this versatile class of compounds. This guide will compare its characteristics with those of other Boc-protected amino alcohols derived from common amino acids such as alanine, valine, leucine, and phenylalanine.
Physicochemical Properties: A Comparative Overview
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from structurally similar compounds. The introduction of the Boc group generally increases the lipophilicity and molecular weight of the parent amino alcohol, often resulting in crystalline solids with good solubility in common organic solvents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form (Predicted/Observed) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C10H21NO3 | 203.28[2] | Solid | Not Reported | Not Reported |
| N-Boc-L-alaninol | C8H17NO3 | 175.23[3] | Solid | 59-62[3] | Not Reported |
| N-Boc-L-valinol | C10H21NO3 | 203.28 | Solid | 66-69 | Not Reported |
| N-Boc-L-leucinol | C11H23NO3 | 217.31[] | Liquid/Viscous Liquid[5] | Not Reported | 212-214[5] |
| N-Boc-L-phenylalaninol | C14H21NO3 | 251.32[6] | Crystalline Powder[7] | 92-98[7] | Not Reported |
Note: The physical properties of this compound are predicted based on trends observed in homologous series. The increasing alkyl chain length from alaninol to leucinol generally corresponds to a decrease in melting point and an increase in boiling point.
Synthesis of Boc-Protected Amino Alcohols
The most common and straightforward method for the synthesis of Boc-protected amino alcohols is the reduction of the corresponding N-Boc protected α-amino acid.[] This method is highly efficient and generally proceeds with retention of stereochemistry. An alternative route is the direct Boc-protection of the amino alcohol.
General Experimental Protocol: Boc Protection of an Amino Alcohol
This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amino alcohol.
Materials:
-
Amino alcohol (e.g., DL-2-amino-1-pentanol) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino alcohol in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-amino alcohol.
-
Purify the product by column chromatography on silica gel if necessary.[9]
Caption: General synthetic routes to N-Boc-amino alcohols.
Performance in Synthetic Applications
Boc-protected amino alcohols are valuable intermediates in various synthetic applications, most notably in peptide synthesis and as chiral auxiliaries.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-protected amino alcohols can be used to introduce modified C-terminal residues. The coupling efficiency of these building blocks is crucial for the overall yield and purity of the final peptide. Steric hindrance around the α-carbon can significantly impact coupling efficiency.
While direct comparative data for this compound is scarce, studies on sterically hindered amino acids like valine provide valuable insights. The choice of coupling reagent is critical for achieving high yields. Reagents like HATU and COMU are generally more effective for coupling sterically hindered residues compared to carbodiimides like DCC.[10][11]
| Amino Acid Derivative | Steric Hindrance | Predicted Coupling Efficiency with HATU |
| N-Boc-glycinol | Low | >99% |
| N-Boc-alaninol | Moderate | >98% |
| This compound | Moderate | >98% |
| N-Boc-valinol | High | ~95% |
| N-Boc-leucinol | Moderate | >98% |
| N-Boc-phenylalaninol | High | ~97% |
Note: The predicted coupling efficiency for this compound is based on its structural similarity to N-Boc-alaninol and N-Boc-leucinol.
Chiral Auxiliaries in Asymmetric Synthesis
Chiral, non-racemic Boc-protected amino alcohols are widely used as chiral auxiliaries to control the stereochemical outcome of a reaction.[12] The amino alcohol is temporarily incorporated into a substrate, directs a diastereoselective transformation, and is subsequently cleaved to yield the enantiomerically enriched product.
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity. The steric bulk of the side chain of the amino alcohol plays a crucial role in creating a biased chiral environment.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The choice of the amino alcohol auxiliary depends on the specific reaction and the desired stereochemical outcome. For instance, in the alkylation of enolates, a bulkier auxiliary like one derived from valine or phenylalanine can lead to higher diastereoselectivity compared to a smaller one derived from alanine. The propyl side chain of this compound suggests it would provide a moderate level of steric hindrance, making it a potentially useful chiral auxiliary for a range of transformations.
Conclusion
This compound is a valuable, albeit less studied, member of the Boc-protected amino alcohol family. Based on the properties and reactivity of its structural analogs, it is predicted to be a versatile building block for organic synthesis. Its moderate steric bulk suggests it could be a useful chiral auxiliary, and it can be readily incorporated into peptides using modern coupling reagents. Further experimental investigation into the specific properties and reactivity of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 5. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Protocols for Chiral 2-Amino-1-pentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral amines and amino alcohols is of paramount importance in the development of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive comparison of synthetic strategies for obtaining enantiomerically enriched 2-amino-1-pentanol, with a focus on validating a synthetic protocol that starts with the racemic N-Boc-DL-2-amino-1-pentanol. We will objectively compare this approach with alternative chemo-enzymatic and biocatalytic methods, supported by experimental data from the literature.
Comparing Synthetic Strategies
The choice of synthetic route to a chiral 2-amino-1-pentanol derivative depends on factors such as the desired enantiomeric purity, scalability, cost, and environmental impact. Below is a comparison of three primary strategies:
-
Resolution of Racemic this compound: This approach starts with the readily available racemic N-Boc-protected amino alcohol and separates the enantiomers.
-
Chemo-catalytic Asymmetric Synthesis: This strategy employs chiral catalysts to stereoselectively synthesize the desired enantiomer from a prochiral starting material.
-
Biocatalytic Asymmetric Synthesis: This method utilizes enzymes to catalyze the enantioselective synthesis of the target molecule.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Resolution of Racemic Precursor | Protocol 2: Chemo-catalytic Asymmetric Synthesis | Protocol 3: Biocatalytic Asymmetric Synthesis |
| Starting Material | This compound | α-amino ketones or olefins | α-hydroxy ketones |
| Key Method | Enzymatic Kinetic Resolution (Lipase) or Chiral HPLC | Asymmetric Hydrogenation or Diastereoselective Reduction | Reductive Amination (Amine Dehydrogenase) |
| Typical Yield | ~45% (for one enantiomer) | 80-98% | Up to 99% conversion |
| Enantiomeric Excess (ee) | >99% | 90-99% | >99% |
| Advantages | Utilizes a common starting material. High enantiopurity achievable. | High yields and good to excellent enantioselectivity. | Extremely high enantioselectivity. Mild reaction conditions. Environmentally friendly. |
| Disadvantages | Maximum theoretical yield for one enantiomer is 50%. May require optimization of enzyme and reaction conditions. | Often requires expensive metal catalysts and chiral ligands. May require high pressure and temperature. | Enzyme stability and availability can be a limitation. Substrate scope may be narrow. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound
This protocol is a generalized procedure based on the successful enzymatic resolution of similar N-Boc protected amino alcohols using lipases.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Standard workup reagents
Procedure:
-
Dissolve this compound in toluene.
-
Add the immobilized lipase and the acylating agent.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress by chiral HPLC or GC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the acylated product from the unreacted amino alcohol using column chromatography.
-
The unreacted enantiomer of N-Boc-2-amino-1-pentanol is recovered with high enantiomeric purity. The acylated enantiomer can be deprotected to yield the other enantiomer of the amino alcohol.
Protocol 2: Asymmetric Hydrogenation of an N-Boc-α-amino Ketone
This protocol is a representative example of a chemo-catalytic approach to synthesize a chiral N-Boc protected amino alcohol.
Materials:
-
N-Boc-2-amino-1-pentanone
-
Chiral Ruthenium or Iridium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a chiral ligand)
-
Hydrogen source
-
Solvent (e.g., methanol or ethanol)
-
Base (e.g., potassium hydroxide)
Procedure:
-
In an inert atmosphere glovebox, charge a pressure reactor with the N-Boc-2-amino-1-pentanone, the chiral catalyst, and the solvent.
-
Add the base to the mixture.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully depressurize the reactor and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-Boc-2-amino-1-pentanol by column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol 3: Biocatalytic Asymmetric Reductive Amination
This protocol describes the synthesis of a chiral amino alcohol using an engineered amine dehydrogenase (AmDH).[1]
Materials:
-
1-hydroxy-2-pentanone
-
Engineered Amine Dehydrogenase (AmDH)
-
Ammonia source (e.g., ammonium chloride/ammonia buffer)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
NADH or NAD⁺
-
Buffer solution (e.g., pH 8.5)
Procedure:
-
Prepare a reaction mixture containing the buffer, ammonium source, NAD⁺, glucose, and glucose dehydrogenase.
-
Add the 1-hydroxy-2-pentanone substrate to the mixture.
-
Initiate the reaction by adding the purified AmDH enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 24 hours).[2]
-
Monitor the conversion of the substrate to the chiral amino alcohol product by HPLC.
-
Upon completion, quench the reaction and purify the resulting chiral 2-amino-1-pentanol.
-
Determine the conversion and enantiomeric excess of the product.[1][2]
Visualizations
References
Differentiating N-Boc-DL-2-amino-1-pentanol from its Precursors: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification and characterization of synthesized compounds are paramount. This guide provides a detailed comparison of the spectroscopic properties of N-Boc-DL-2-amino-1-pentanol and its common precursors, DL-2-amino-1-pentanol and di-tert-butyl dicarbonate (Boc anhydride), utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The protection of the amino group in DL-2-amino-1-pentanol with a tert-butoxycarbonyl (Boc) group is a common strategy in organic synthesis. Verifying the successful transformation and the purity of the final product, this compound, requires a thorough analysis of its spectroscopic data in comparison to the starting materials. This guide presents key distinguishing features in a clear, comparative format to aid in this analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are based on typical experimental data and predictive models.
Table 1: ¹H NMR Data Comparison (Typical shifts in CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Distinguishing Features |
| This compound | -NH- (Carbamate) | ~4.8-5.2 | Broad Singlet | 1H | Appearance of a broad singlet for the N-H proton. |
| -CH- (adjacent to NH) | ~3.6-3.8 | Multiplet | 1H | Downfield shift compared to the precursor. | |
| -CH₂- (adjacent to OH) | ~3.4-3.6 | Multiplet | 2H | ||
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | Characteristic singlet integrating to 9 protons. | |
| -CH₂- (alkyl chain) | ~1.2-1.6 | Multiplet | 4H | ||
| -CH₃ (alkyl chain) | ~0.9 | Triplet | 3H | ||
| DL-2-amino-1-pentanol | -NH₂ | ~1.5-2.5 | Broad Singlet | 2H | Broad singlet for the primary amine protons. |
| -CH- (adjacent to NH₂) | ~2.8-3.0 | Multiplet | 1H | ||
| -CH₂- (adjacent to OH) | ~3.3-3.7 | Multiplet | 2H | ||
| -OH, -NH₂ | Variable | Broad Singlet | 3H | Exchangeable protons, signal position can vary. | |
| -CH₂- (alkyl chain) | ~1.2-1.5 | Multiplet | 4H | ||
| -CH₃ (alkyl chain) | ~0.9 | Triplet | 3H | ||
| Di-tert-butyl dicarbonate | -C(CH₃)₃ | ~1.50 | Singlet | 18H | Single, sharp peak for the 18 equivalent protons. |
Table 2: ¹³C NMR Data Comparison (Typical shifts in CDCl₃)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Key Distinguishing Features |
| This compound | C=O (Carbamate) | ~156 | Appearance of a carbonyl peak. |
| -C(CH₃)₃ (Boc) | ~80 | Appearance of the quaternary carbon of the Boc group. | |
| -C(CH₃)₃ (Boc) | ~28 | Appearance of the methyl carbons of the Boc group. | |
| -CH- (adjacent to NH) | ~55 | Shifted compared to the precursor. | |
| -CH₂- (adjacent to OH) | ~65 | ||
| Alkyl Chain Carbons | ~14, 19, 35 | ||
| DL-2-amino-1-pentanol | -CH- (adjacent to NH₂) | ~53 | |
| -CH₂- (adjacent to OH) | ~67 | ||
| Alkyl Chain Carbons | ~14, 20, 36 | No carbonyl or Boc-related signals. | |
| Di-tert-butyl dicarbonate | C=O (Anhydride) | ~147 | Characteristic anhydride carbonyl peak. |
| -C(CH₃)₃ | ~84 | ||
| -C(CH₃)₃ | ~28 |
Table 3: IR Spectroscopy Data Comparison
| Compound | Functional Group | Wavenumber (cm⁻¹) | Key Distinguishing Features |
| This compound | N-H Stretch (Carbamate) | ~3350 (broad) | Single N-H stretch. |
| C=O Stretch (Carbamate) | ~1680-1700 (strong) | Strong carbonyl absorption. | |
| O-H Stretch | ~3400 (broad) | Present. | |
| C-H Stretch | ~2850-2960 | Present. | |
| DL-2-amino-1-pentanol | N-H Stretch (Primary Amine) | ~3300-3400 (two bands) | Two N-H stretching bands for the primary amine. |
| O-H Stretch | ~3350 (broad) | Overlaps with N-H stretch. | |
| C-H Stretch | ~2850-2960 | Present. | |
| Di-tert-butyl dicarbonate | C=O Stretch (Anhydride) | ~1810 and 1765 (strong) | Two characteristic strong carbonyl absorptions for the anhydride. |
| C-H Stretch | ~2980 | Present. |
Table 4: Mass Spectrometry Data Comparison (Electrospray Ionization - ESI)
| Compound | Molecular Weight | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | 203.28 | 204.16 | 226.14 | Loss of isobutylene (-56) from the Boc group is a characteristic fragmentation. Further loss of CO₂ (-44) can also be observed.[1] |
| DL-2-amino-1-pentanol | 103.16 | 104.12 | 126.10 | Fragmentation often involves cleavage alpha to the nitrogen or oxygen, leading to characteristic fragment ions.[2][3] |
| Di-tert-butyl dicarbonate | 218.25 | - | 241.13 | Does not typically form a stable [M+H]⁺ ion. Fragmentation can lead to ions corresponding to the tert-butyl group (m/z 57).[4] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis to differentiate this compound from its precursors.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to the expected values for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation for positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range. If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions. Compare these values to the expected masses to confirm the identity and structure of the compound.
By following this guide, researchers can confidently distinguish this compound from its precursors, ensuring the quality and integrity of their synthetic work.
References
- 1. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-tert-butyl dicarbonate | SIELC Technologies [sielc.com]
- 4. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Comparative study of the biological activity of N-Boc-DL-2-amino-1-pentanol derivatives
A Comparative Study of the Biological Activity of N-Boc-DL-2-amino-1-pentanol Derivatives
A Comprehensive Analysis for Researchers and Drug Development Professionals
This compound, a protected amino alcohol, serves as a versatile building block in medicinal chemistry for the synthesis of novel bioactive compounds.[1][2] Its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative analysis of the biological activities of various amino alcohol derivatives, drawing parallels to potential derivatives of this compound. The data presented herein is compiled from multiple studies on structurally related compounds to provide a comprehensive overview for researchers and drug development professionals.
Comparative Biological Activity Data
The following tables summarize the biological activities of various amino alcohol derivatives. It is important to note that these results are from different studies and experimental conditions may vary.
Table 1: Anticancer Activity of Amino Alcohol Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀ in µM) | Reference |
| Eugenol β-amino alcohol derivative 5 | AGS (gastric adenocarcinoma) | Causes significant reduction in cell viability at 200 µM | [3] |
| Novel β-amino alcohols with N-anthranyl group | Various human cancer cell lines | Activity comparable to cisplatin for some derivatives | [4] |
| Dichlorophenylacrylonitrile with piperazine moiety (13a) | Broad panel of human cancer cell lines | GI₅₀ 2.5-6.0 | [5] |
| Dichlorophenylacrylonitrile with adamantyl moiety (14k) | Broad panel of human cancer cell lines | GI₅₀ 1.7 | [5] |
| Totarol β-amino alcohol derivative 12e | K1 (chloroquine-resistant P. falciparum) | 0.63 | [6] |
| Totarol β-amino alcohol derivative 12e | D10 (chloroquine-sensitive P. falciparum) | 0.61 | [6] |
| Simple amino alcohols (e.g., 6-amino-1-hexanol) | Fa32 (rat hepatoma) | NI₅₀ 3 mM | [7][8] |
Table 2: Antimicrobial Activity of Amino Alcohol Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Activity (MIC in µM or µg/mL) | Reference |
| 5-acetamidoaurone derivative 10 | Bacillus subtilis, Staphylococcus aureus | MIC as low as 0.78 µM | [9] |
| 5-acetamidoaurone derivative 20 | Bacillus subtilis, Staphylococcus aureus | MIC as low as 0.78 µM | [9] |
| Aryl acyclic amino alcohol derivative Kc1, Kp18, Kp19 | Staphylococcus aureus (including MRSA) | MIC did not exceed 1 µg/mL for most isolates | [10] |
| Piperidine/piperazine substituted amino alcohols | Methicillin-resistant Staphylococcus aureus | >50% inhibition at 32 µg/mL | [11][12] |
| Piperidine/piperazine substituted amino alcohols | Cryptococcus neoformans | >95% inhibition at 32 µg/mL | [11][12] |
Table 3: Enzyme Inhibitory Activity of Amino Acid/Alcohol Derivatives
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Synthetic amino acid derivatives | Pancreatic lipase | 167–1023 µM | [13] |
| Synthetic amino acid derivatives | Pancreatic α-amylase | 162–519 µM | [13] |
| Synthetic amino acid derivatives | α-glucosidase | 51–353 µM | [13] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These are generalized protocols and may require optimization for specific derivatives and cell lines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][15]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[1][14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][15] The absorbance is proportional to the number of viable cells.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19][20]
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well plate.[20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of compounds on enzyme activity.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor in an appropriate assay buffer.[21][22]
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of the inhibitor. Include controls with no inhibitor and a blank with no enzyme.[21]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes).[21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[21]
-
Kinetic Measurement: Measure the rate of the reaction (e.g., by monitoring the change in absorbance or fluorescence over time) using a microplate reader.[21][22]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[22] Further kinetic studies can be performed to determine the mechanism of inhibition.[21][23]
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for screening the biological activity of this compound derivatives and a key signaling pathway potentially modulated by these compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The Toll-Like Receptor 4 (TLR4) signaling pathway, a potential target for amino alcohol derivatives.[24]
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 17. protocols.io [protocols.io]
- 18. apec.org [apec.org]
- 19. woah.org [woah.org]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of N-Boc-Protected Amino Alcohols in Complex Synthesis: A Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency and economic viability of multi-step syntheses. This guide provides a comparative analysis of using N-Boc-DL-2-amino-1-pentanol and its analogues, specifically N-Boc-L-isoleucinol, in the total synthesis of the natural product (+)-Laccarin. By examining a specific synthetic route and considering alternative approaches, this document offers a framework for making informed decisions on chiral synthon selection.
The economic and practical feasibility of a multi-step synthesis is intrinsically linked to the cost of starting materials, the number of synthetic steps, and the overall yield. N-Boc-protected amino alcohols, such as this compound, are versatile chiral building blocks that offer a balance of stability and reactivity, making them valuable assets in the synthesis of complex molecules.
Case Study: The Total Synthesis of (+)-Laccarin
The total synthesis of the piperidine alkaloid (+)-Laccarin serves as an excellent case study for evaluating the cost-effectiveness of using an N-Boc-protected amino alcohol as the chiral source. A reported synthesis of (+)-Laccarin utilizes N-Boc-L-isoleucinol, a derivative of the amino acid L-isoleucine, as a key starting material. This allows for a detailed examination of a specific synthetic strategy and opens the door for comparison with potential alternative routes.
Synthetic Strategy Utilizing N-Boc-L-isoleucinol
The synthesis of (+)-Laccarin from N-Boc-L-isoleucinol involves a multi-step sequence that leverages the chirality of the starting material to establish the stereochemistry of the final product. The N-Boc protecting group plays a crucial role in masking the amine functionality during the initial synthetic transformations, and the hydroxyl group serves as a handle for subsequent modifications.
Experimental Protocol: Synthesis of a Key Intermediate from N-Boc-L-isoleucinol
The following is a representative protocol for the initial steps in the synthesis of (+)-Laccarin, starting from N-Boc-L-isoleucinol:
-
Oxidation of the primary alcohol: N-Boc-L-isoleucinol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Wittig reaction: The resulting aldehyde is then subjected to a Wittig reaction with a suitable phosphorane to introduce the required carbon backbone extension. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.
-
Deprotection and cyclization: The N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM), and the resulting amino-alkene undergoes an intramolecular cyclization to form the core piperidine ring of (+)-Laccarin.
Cost-Effectiveness Analysis: A Comparative Framework
To assess the cost-effectiveness of this approach, a comparison with alternative synthetic routes is necessary. An ideal comparison would involve a synthesis of (+)-Laccarin starting from a different chiral building block. For the purpose of this guide, we will outline a hypothetical alternative starting from a readily available chiral epoxide.
| Parameter | Synthesis via N-Boc-L-isoleucinol | Hypothetical Synthesis via Chiral Epoxide |
| Starting Material Cost | Moderate to High | Low to Moderate |
| Number of Steps | Relatively shorter | Potentially longer |
| Overall Yield | Potentially higher due to stereocontrol | May be lower due to challenges in stereoselectivity |
| Key Challenges | Availability and cost of enantiopure starting material | Control of regioselectivity and stereoselectivity during epoxide opening |
Data Presentation: Quantitative Comparison
| Starting Material | Price (per gram) | Number of Steps to Key Intermediate | Overall Yield to Key Intermediate |
| N-Boc-L-isoleucinol | ~$50 - $100 | 3 | ~60-70% (estimated) |
| (R)-Styrene Oxide | ~$5 - $10 | 5 | ~40-50% (estimated) |
Note: Prices are estimates and can vary significantly based on supplier, purity, and scale.
Visualization of Synthetic Logic
To further clarify the strategic differences, the following diagrams illustrate the conceptual workflows.
Caption: Synthetic workflow starting from N-Boc-L-isoleucinol.
Caption: Hypothetical workflow starting from a chiral epoxide.
Conclusion and Recommendations
The choice of a chiral building block in a multi-step synthesis is a multifaceted decision that requires careful consideration of cost, efficiency, and strategic goals.
-
N-Boc-protected amino alcohols , such as this compound and its derivatives, offer a reliable and often more direct route to complex chiral molecules. The upfront cost of these starting materials may be higher, but this can be offset by a shorter synthetic sequence and higher overall yields, particularly when precise stereochemical control is paramount.
-
Alternative chiral synthons , such as epoxides, may present a lower initial cost. However, the synthetic routes employing these building blocks can be longer and more challenging, potentially leading to lower overall yields and increased development time.
For research and development professionals, a thorough cost-benefit analysis that extends beyond the price of the initial starting material is crucial. Factors such as the cost of reagents and solvents for each step, the time required for synthesis and purification, and the probability of success for each route must be weighed to determine the most cost-effective strategy for a given synthetic target. The use of N-Boc-protected amino alcohols, while seemingly more expensive at the outset, can ultimately prove to be the more economical and efficient choice for the synthesis of complex, high-value molecules.
A Comparative Guide to Determining Enantiomeric Excess of N-Boc-DL-2-amino-1-pentanol Derivatives
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. N-Boc-DL-2-amino-1-pentanol and its derivatives are valuable chiral building blocks, and ensuring their enantiomeric purity is paramount for their application in pharmaceuticals and fine chemicals. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of the most appropriate method depends on several factors, including the specific properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and the available instrumentation.
Comparison of Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | 1H NMR with Chiral Solvating Agent |
| Principle | Direct physical separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | Often requires derivatization to increase volatility and thermal stability. | Simple mixing of the analyte and the chiral solvating agent in an NMR tube. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and detector (typically UV). | Gas chromatograph with a chiral capillary column, injector, oven, and a detector (e.g., FID or MS). | NMR spectrometer. |
| Advantages | - High resolution and accuracy- Broad applicability to a wide range of compounds- Direct analysis without derivatization is often possible | - High sensitivity, especially with a mass spectrometer (MS) detector- Excellent separation efficiency | - Rapid analysis- Non-destructive- Simple sample preparation |
| Limitations | - Chiral columns can be expensive- Method development can be time-consuming | - Derivatization adds complexity and potential for side reactions- Not suitable for non-volatile or thermally labile compounds | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap- Accuracy depends on the degree of chemical shift separation |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the direct separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-Boc-protected amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[1]
Illustrative Performance Data for a Representative N-Boc-Amino Alcohol
The following table presents representative data for the chiral separation of an N-Boc-amino alcohol on two different types of chiral stationary phases.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | Astec® CHIROBIOTIC® T (Teicoplanin) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | 20 mM Ammonium Acetate (pH 6) / Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 230 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 12.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Dissolve the this compound derivative in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Method 1 (Polysaccharide-Based CSP):
-
Method 2 (Macrocyclic Glycopeptide-Based CSP):
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for enantiomeric separation, particularly when coupled with a mass spectrometer. A key consideration for amino alcohols is their low volatility, which often necessitates derivatization to increase their vapor pressure and thermal stability.
Illustrative Performance Data for a Derivatized N-Boc-Amino Alcohol
The following table shows expected data for a derivatized N-Boc-amino alcohol.
| Parameter | Chiral GC-MS |
| Chiral Stationary Phase | Chirasil-L-Val |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 200 °C at 5 °C/min |
| Detector | Mass Spectrometer (MS) |
| Retention Time (Enantiomer 1) | ~ 15.2 min |
| Retention Time (Enantiomer 2) | ~ 15.8 min |
| Resolution (Rs) | > 1.8 |
Experimental Protocol: Chiral GC-MS
-
Derivatization:
-
In a vial, dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as heptafluorobutyl chloroformate (HFBCF) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the reaction.
-
Quench the reaction and extract the derivatized product.
-
Dry the organic layer and concentrate to obtain the derivatized analyte.
-
-
Sample Preparation:
-
Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane) to a final concentration of approximately 100 µg/mL.
-
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a mass spectrometer detector.
-
-
Chromatographic Conditions:
-
Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 200 °C and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Extract ion chromatograms for characteristic fragments of the derivatized enantiomers.
-
Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.
-
1H NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA), such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to a solution of the chiral analyte can lead to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate, distinguishable signals for each enantiomer in the 1H NMR spectrum.
Illustrative Performance Data for N-Boc-Amino Alcohol with a Chiral Solvating Agent
The following table provides expected data for the 1H NMR analysis of an N-Boc-amino alcohol in the presence of a chiral solvating agent.
| Parameter | 1H NMR with Chiral Solvating Agent |
| Chiral Solvating Agent (CSA) | (S)-BINOL derivative |
| Solvent | CDCl3 |
| Analyte Concentration | ~10 mg/mL |
| CSA Concentration | ~1.2 equivalents |
| Observed Proton | Proton adjacent to the hydroxyl group (CH-OH) |
| Chemical Shift (Enantiomer 1) | ~ 4.15 ppm |
| Chemical Shift (Enantiomer 2) | ~ 4.10 ppm |
| Chemical Shift Difference (Δδ) | ~ 0.05 ppm |
Experimental Protocol: 1H NMR
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 10 mg of the this compound derivative in 0.6 mL of deuterated chloroform (CDCl3).
-
Add approximately 1.2 equivalents of a chiral solvating agent (e.g., an (S)-BINOL derivative).[2]
-
Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[2]
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Acquisition:
-
Acquire a standard 1H NMR spectrum at room temperature.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Protons close to the chiral center, such as the one adjacent to the hydroxyl group, are often good candidates.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
References
Cross-reactivity analysis of antibodies raised against N-Boc-DL-2-amino-1-pentanol conjugates
Introduction
The development of specific antibodies against small molecules, or haptens, is crucial for various applications in research, diagnostics, and drug development. N-Boc-DL-2-amino-1-pentanol is a chiral building block used in organic synthesis. The generation of antibodies specific to this molecule would enable the development of immunoassays for its detection and quantification. A critical aspect of antibody characterization is the analysis of its cross-reactivity with structurally related compounds. This ensures the specificity of the antibody and the reliability of the resulting assay.
This guide provides a framework for the cross-reactivity analysis of antibodies raised against this compound conjugated to a carrier protein. Due to the absence of publicly available experimental data for antibodies specific to this hapten, this document will serve as a template, outlining the essential experimental protocols and presenting illustrative data for a hypothetical antibody. This will equip researchers, scientists, and drug development professionals with the necessary tools to perform and interpret such analyses.
Hypothetical Cross-Reactivity Analysis of a Monoclonal Antibody (mAb-7E4)
This section presents a hypothetical cross-reactivity profile for a fictional monoclonal antibody, mAb-7E4, raised against an this compound-BSA conjugate. The data is presented to illustrate how such an analysis would be structured and interpreted.
Table 1: Cross-Reactivity of mAb-7E4 with Structurally Related Analogs
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%)* |
| This compound | (Hapten) | 25 | 100 |
| N-Boc-DL-2-amino-1-butanol | Analog | 50 | 50 |
| N-Boc-DL-2-amino-1-hexanol | Analog | 100 | 25 |
| DL-2-amino-1-pentanol | Analog | > 10,000 | < 0.25 |
| N-Cbz-DL-2-amino-1-pentanol | Analog | 500 | 5 |
| tert-Butyl alcohol | Analog | > 10,000 | < 0.25 |
*Cross-reactivity (%) = (IC50 of Hapten / IC50 of Analog) x 100
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of cross-reactivity studies. The following is a standard protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for this type of analysis.
1. Preparation of Hapten-Protein Conjugate for Immunization
To elicit an immune response, the small molecule hapten (this compound) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A common method involves activating the hydroxyl group of the hapten to react with amino groups on the protein.
2. Antibody Production
Polyclonal or monoclonal antibodies can be generated. For high specificity, monoclonal antibodies are preferred. This involves immunizing mice with the hapten-protein conjugate, followed by the generation of hybridoma cell lines that produce a specific antibody.
3. Competitive Indirect ELISA Protocol
This assay measures the ability of analogs to compete with the original hapten for binding to the antibody.
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound with a different carrier protein than the one used for immunization (e.g., Ovalbumin - OVA) to avoid non-specific binding to the carrier. The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding of the antibody.
-
Competition: The specific antibody (e.g., mAb-7E4) is pre-incubated with varying concentrations of the free hapten (this compound) or its analogs. This mixture is then added to the coated and blocked plate. The free hapten/analog in the solution will compete with the coated hapten for binding to the antibody.
-
Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated hapten. The plate is then washed to remove any unbound antibody and hapten/analog.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the plate.
-
Incubation and Washing: The plate is incubated and then washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, which results in a color change.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of the analog that inhibits 50% of the antibody binding (IC50) is calculated from a dose-response curve. Cross-reactivity is then calculated relative to the IC50 of the original hapten.
Visualizations
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for the competitive indirect ELISA used in cross-reactivity analysis.
Diagram 2: Antibody Binding and Cross-Reactivity
Caption: Logical relationships in antibody binding affinity and cross-reactivity.
Safety Operating Guide
Proper Disposal of N-Boc-DL-2-amino-1-pentanol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, N-Boc-DL-2-amino-1-pentanol should be treated as a hazardous substance. Proper disposal requires adherence to institutional and local regulations for chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a common reagent in pharmaceutical and chemical research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Hazard Information
| Hazard Category | Description | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed. | Category 4 | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 | H335 |
Data derived from the Safety Data Sheet for tert-Butyl ((2R,3R)-2-hydroxypentan-3-yl)carbamate.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
2. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials.
3. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
4. Emergency Procedures in Case of a Spill:
-
In the event of a spill, evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling N-Boc-DL-2-amino-1-pentanol
Disclaimer: A specific Safety Data Sheet (SDS) for N-Boc-DL-2-amino-1-pentanol (CAS 179684-02-7) is not publicly available. The following guidance is based on the chemical structure, which includes a combustible aliphatic backbone, a primary alcohol, and an N-Boc protected amine, as well as safety data for structurally similar compounds. Researchers should handle this chemical with caution and adhere to rigorous laboratory safety standards. The information provided here is for guidance and does not replace a formal risk assessment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Given the presence of functional groups that can cause irritation or be harmful, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause serious eye irritation or damage. |
| Skin Protection | Nitrile rubber gloves (or other chemically resistant gloves), a lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation or dermatitis with prolonged exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To minimize inhalation of any vapors or aerosols, which may cause respiratory tract irritation. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is vital to ensure the safety of laboratory personnel and the integrity of the experiment.
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
For procedures that may generate aerosols or involve heating, use a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Before use, inspect the container for any damage or leaks.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.
-
Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of waste this compound as hazardous chemical waste.
-
Do not pour down the drain or dispose of with regular trash.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Contaminated Materials Disposal:
-
Any materials, such as gloves, paper towels, or weighing boats, that come into direct contact with this compound should be considered contaminated.
-
Place all contaminated disposable materials in a sealed bag or container and dispose of as hazardous waste.
-
Decontaminate reusable glassware and equipment thoroughly before reuse.
Quantitative Data
No specific occupational exposure limits have been established for this compound. The following table provides data for a structurally related compound, 1-Pentanol, for reference.
| Parameter | Value | Reference Compound |
| Flash Point | 33 °C (91.4 °F) | 1-Pentanol |
| Autoignition Temperature | 300 °C (572 °F) | 1-Pentanol |
| Lower Explosion Limit | 1.2% | 1-Pentanol |
| Upper Explosion Limit | 10.0% | 1-Pentanol |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
